DBCO-Val-Cit-PABC-PNP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-[[(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJTFMRBABKDS-VZZHGAMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DBCO-Val-Cit-PABC-PNP for Antibody-Drug Conjugate Development
This technical guide provides a comprehensive overview of the this compound linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details its molecular structure, mechanism of action, synthesis, and application, supported by experimental protocols and quantitative data to aid researchers in the field of targeted therapeutics.
Introduction: The Architecture of a High-Performance ADC Linker
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release.[1][]
The this compound construct is a sophisticated, cleavable linker system designed for precise control over drug delivery.[3][4] It incorporates several key functional units:
-
DBCO (Dibenzocyclooctyne): A reactive moiety for bioorthogonal, copper-free click chemistry, enabling efficient conjugation to azide-modified antibodies.[3][4]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease that is overexpressed in the lysosomal compartments of many tumor cells.[5][][7]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit peptide, undergoes a spontaneous 1,6-elimination reaction to release the attached payload in its unmodified, active form.[8][9]
-
PNP (p-nitrophenyl carbonate): An activated carbonate ester that serves as a reactive handle for the efficient conjugation of amine-containing cytotoxic payloads.[10][]
This multi-component design ensures stability in systemic circulation, minimizing off-target toxicity, followed by rapid and specific payload release upon internalization into target cancer cells.[][]
Molecular Structure and Physicochemical Properties
The rational design of the this compound linker integrates distinct chemical modules to achieve its function. A diagram illustrating the connectivity of these modules is provided below.
Caption: Molecular components of the this compound linker.
Quantitative Data Summary
The key physicochemical properties of the this compound linker are summarized in the table below. Data is compiled from various commercial suppliers.
| Property | Value | Reference(s) |
| CAS Number | 2994332-18-0 | [3][4][14] |
| Molecular Formula | C₄₆H₄₉N₇O₁₀ | [3][14][15] |
| Molecular Weight | 859.92 g/mol | [3][14] |
| Purity | Typically ≥95% or ≥98% | [14][16] |
| Appearance | White to off-white solid powder | [17] |
| Storage Conditions | -20°C, stored under nitrogen, away from light | [3][4][14] |
| Solubility | Soluble in DMSO, DMF | [17] |
Mechanism of Action: From Circulation to Payload Release
The linker's mechanism is a sequential process initiated by the ADC binding to its target antigen on a cancer cell surface.
Caption: ADC mechanism of action and intracellular payload release pathway.
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a tumor cell.
-
Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell through endocytosis and transported to the lysosome.
-
Enzymatic Cleavage: Within the lysosome, high concentrations of Cathepsin B recognize and cleave the peptide bond between the Citrulline and PABC moieties.[3]
-
Self-Immolation: The cleavage event triggers a cascade. The resulting p-aminobenzyl alcohol is unstable and undergoes spontaneous 1,6-elimination, which expels carbon dioxide and releases the unmodified, active drug payload.[8][18]
-
Target Engagement: The freed payload can then diffuse out of the lysosome and engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[]
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that relies on established principles of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Caption: General workflow for the solid-phase synthesis of the linker.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Linker Core
This protocol describes a general method for assembling the peptide and spacer components on a solid support.[20]
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[21]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[22][23]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Val-OH or Fmoc-Cit-OH, 3 equivalents) and a coupling agent like HBTU (2.9 equiv.) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIEA, 6 equiv.) to the activated amino acid solution.
-
Add the solution to the deprotected resin and agitate for 1-2 hours at room temperature.[22]
-
Monitor reaction completion with a Kaiser test.
-
-
Washing: After coupling, wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents.
-
Iterative Cycles: Repeat steps 2-4 for each amino acid in the sequence (first Citrulline, then Valine).
-
DBCO Moiety Coupling: After the final Fmoc deprotection of Valine, couple the DBCO-acid derivative using the same procedure as in step 3.
-
Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the linker from the resin and remove side-chain protecting groups.[23]
-
Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.[22]
-
Protocol: Purification and Characterization
Purity is critical for the performance of an ADC. The crude linker must be rigorously purified and characterized.
-
Purification:
-
Dissolve the crude linker in a minimal amount of DMSO or DMF.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[24]
-
Use a gradient of acetonitrile (B52724) and water (both containing 0.1% TFA).[22]
-
Collect fractions containing the desired product and lyophilize to obtain a pure, solid powder.
-
-
Characterization:
Protocol: Conjugation to Payload and Antibody
The dual-functional nature of the linker allows for a sequential conjugation strategy.
-
Payload Conjugation:
-
Dissolve the purified this compound linker and the amine-containing payload in an anhydrous aprotic solvent like DMF or DMSO.
-
Add a non-nucleophilic base (e.g., DIEA) to facilitate the reaction between the payload's amine and the linker's PNP carbonate ester.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction by HPLC-MS. Purify the resulting DBCO-linker-payload conjugate via RP-HPLC.
-
-
Antibody Conjugation (SPAAC):
-
Prepare the antibody by introducing an azide (B81097) group through site-specific modification or by reacting lysine (B10760008) residues with an NHS-azide reagent.
-
Buffer-exchange the azide-modified antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Add the DBCO-linker-payload conjugate (typically in a 5-10 fold molar excess) to the antibody solution.
-
Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed at 4°C or room temperature for 12-24 hours.[4]
-
-
Final ADC Purification:
-
Remove unreacted linker-payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[][]
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[25][26]
-
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. DBCO-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 14. chemscene.com [chemscene.com]
- 15. DBCO-C4-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 16. DBCO-C4-Val-Cit-PABC-PNP - Creative Biolabs [creative-biolabs.com]
- 17. This compound | ADC linker | CAS# | InvivoChem [invivochem.com]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 20. Peptide Synthesis [en.bio-protocol.org]
- 21. chem.uci.edu [chem.uci.edu]
- 22. rsc.org [rsc.org]
- 23. Peptide Synthesis [bio-protocol.org]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Deep Dive into Cleavable Linkers for Antibody-Drug Conjugates in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic modality is the linker, a chemical bridge that connects the antibody to the drug. Among the various linker technologies, cleavable linkers have emerged as a cornerstone of ADC design, offering controlled release of the cytotoxic payload within the tumor microenvironment. This in-depth technical guide explores the core principles of cleavable ADC linkers, their diverse chemistries, and the experimental methodologies crucial for their evaluation in cancer research.
The Rationale for Cleavable Linkers
The fundamental purpose of a cleavable linker is to ensure the ADC remains stable and inactive in systemic circulation, thereby minimizing off-target toxicity. Upon reaching the tumor, specific physiological or biochemical triggers present in the cancerous milieu or within the cancer cells themselves induce the cleavage of the linker, liberating the potent cytotoxic agent to exert its therapeutic effect. This targeted release mechanism is critical for widening the therapeutic window of highly potent drugs that would otherwise be too toxic for systemic administration.
Core Types of Cleavable ADC Linkers
Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three primary classes are acid-labile, protease-sensitive, and glutathione-sensitive linkers.
Acid-Labile Linkers
Acid-labile linkers are designed to exploit the pH differential between the bloodstream (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][2] This pH-dependent cleavage is a key feature of some of the earliest developed ADCs.
Mechanism of Action: These linkers typically incorporate acid-sensitive functional groups, with hydrazones being the most common example.[1][] Upon internalization of the ADC into the acidic environment of the endosomes and lysosomes, the hydrazone bond is hydrolyzed, leading to the release of the payload.[1][] The rate of cleavage can be tuned by modifying the chemical structure of the linker.[]
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be cleaved by enzymes, primarily cathepsins, that are overexpressed in the lysosomal compartments of tumor cells.[] This strategy offers a high degree of tumor selectivity due to the differential expression and activity of these proteases.
Mechanism of Action: These linkers typically incorporate a short peptide sequence that is a substrate for a specific lysosomal protease, such as cathepsin B. The most widely used peptide motif is valine-citrulline (Val-Cit).[][5] Following internalization and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond, initiating the release of the cytotoxic payload. This cleavage often triggers a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer to release the unmodified drug.[6]
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers leverage the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment and the intracellular milieu of tumor cells.
Mechanism of Action: These linkers incorporate a disulfide bond. The concentration of GSH is significantly higher inside tumor cells (millimolar range) compared to the plasma (micromolar range).[] This high intracellular GSH concentration leads to the reduction of the disulfide bond in the linker, triggering the release of the cytotoxic payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature cleavage in the circulation.[8]
Quantitative Comparison of Cleavable Linkers
The selection of a cleavable linker is a critical decision in ADC development, with each type offering a unique set of properties. The following table summarizes key quantitative parameters for the different classes of cleavable linkers. It is important to note that these values can vary depending on the specific chemical structure of the linker, the antibody, and the payload.
| Linker Type | Cleavage Trigger | Plasma Half-life (pH 7.4) | Cleavage Condition | Representative Example(s) |
| Acid-Labile (Hydrazone) | Low pH | ~183 hours[] | pH 4.5-6.5[1][] | Gemtuzumab ozogamicin |
| Protease-Sensitive (Val-Cit) | Cathepsin B | Very stable (>200 hours) | Lysosomal proteases | Brentuximab vedotin |
| Glutathione-Sensitive (Disulfide) | High Glutathione | Variable (can be engineered for high stability)[8] | 1-10 mM GSH[] | Maytansinoid-based ADCs |
Experimental Protocols for ADC Evaluation
The preclinical evaluation of ADCs with cleavable linkers involves a series of well-defined experimental protocols to assess their stability, potency, and efficacy.
ADC Synthesis and Characterization
Detailed Methodology for ADC Synthesis (Cysteine-based Conjugation):
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate reactive thiol groups. The amount of TCEP is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
-
Linker-Payload Activation:
-
Synthesize the linker-payload construct with a maleimide (B117702) group, which is reactive towards the generated thiol groups on the antibody.
-
-
Conjugation:
-
Add the activated linker-payload to the reduced antibody solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.
-
-
Purification:
-
Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the average DAR using techniques like UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
In Vitro Cytotoxicity Assay
Detailed Methodology for MTT Assay:
-
Cell Seeding:
-
Plate cancer cells expressing the target antigen in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in cell culture medium.
-
Add the treatments to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
In Vivo Xenograft Efficacy Study
Detailed Methodology for Xenograft Study:
-
Tumor Implantation:
-
Subcutaneously implant human tumor cells or patient-derived tumor fragments into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups.
-
-
Treatment Administration:
-
Administer the ADC, a vehicle control, an unconjugated antibody control, and a free payload control intravenously or intraperitoneally at specified doses and schedules.
-
-
Monitoring:
-
Measure tumor volume using calipers and monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint.
-
Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
Cleavable linkers are a vital component in the design of effective and safe antibody-drug conjugates for cancer therapy. The choice of linker chemistry—be it acid-labile, protease-sensitive, or glutathione-sensitive—profoundly impacts the ADC's stability, mechanism of action, and overall therapeutic index. A thorough understanding of their properties, coupled with rigorous experimental evaluation using standardized protocols, is paramount for the successful development of next-generation ADCs that hold the promise of revolutionizing cancer treatment. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable ADC linkers and to design and evaluate these promising therapeutic agents.
References
The Gatekeeper of Targeted Drug Delivery: A Technical Guide to the Val-Cit Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that bridges the antibody and the payload. Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide has emerged as a cornerstone of cleavable linker systems.[1] This technical guide provides an in-depth exploration of the function of the Val-Cit dipeptide in targeted drug release, detailing its mechanism of action, the critical role of lysosomal proteases, and the experimental protocols essential for its evaluation.
Core Mechanism: Intracellular Proteolytic Cleavage
The Val-Cit linker is engineered for stability in the systemic circulation and selective cleavage within the target tumor cell.[2] This targeted release is primarily mediated by lysosomal proteases, with Cathepsin B being a key enzyme in this process.[3][4] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various cancer cells.[4]
The therapeutic action of a Val-Cit-containing ADC is a finely orchestrated multi-step process:
-
Circulation and Targeting: The ADC circulates through the bloodstream, where the Val-Cit linker remains stable, preventing premature release of the cytotoxic payload.[5] The monoclonal antibody component of the ADC then specifically binds to a target antigen on the surface of a cancer cell.[3]
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[3][6]
-
Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.[6][7] The endosome matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment.[3][7]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue of the Val-Cit dipeptide and a self-immolative spacer, commonly p-aminobenzylcarbamate (PABC).[3][5] The selection of the Val-Cit sequence is strategic; it is a preferred substrate for Cathepsin B.[3][8]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker by Cathepsin B triggers a spontaneous electronic cascade within the PABC spacer.[3][5] This "self-immolation" results in the fragmentation of the spacer and the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[3][5]
-
Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.[5][6]
Quantitative Data on Dipeptide Linker Cleavage
The efficiency of payload release is a critical determinant of an ADC's potency. This is influenced by the kinetics of enzymatic cleavage of the dipeptide linker. The following tables summarize key quantitative data related to the cleavage of Val-Cit and other peptide linkers.
Table 1: Comparative Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
Note: Data is representative and compiled from typical performance of peptide linkers in endpoint cleavage assays.[9]
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Arg-Arg-MCA | Cathepsin B | - | 0.9 | 1216.7 µM⁻¹min⁻¹ | [5][9] |
| Z-Phe-Arg-MCA | Cathepsin B | - | 1.5 | 2404.5 µM⁻¹min⁻¹ | [5][9] |
| Boc-Val-Leu-Lys-MCA | Cathepsin B | - | 157.8 | 94.1 µM⁻¹min⁻¹ | [5][9] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | High catalytic efficiency | [6][10] |
Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The relative rates are provided where available. The experimental conditions for each study may vary, affecting direct comparability.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
The Lynchpin of Controlled Payload Release: A Technical Guide to the PABC Self-Immolative Spacer in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) spacer is a cornerstone in the design of modern antibody-drug conjugates (ADCs), serving as a critical element for the conditional and efficient release of cytotoxic payloads within target cancer cells.[1] Its elegant self-immolative mechanism has been instrumental in the success of numerous clinically approved and investigational ADCs, significantly contributing to their therapeutic efficacy and safety profiles.[2] This technical guide provides an in-depth exploration of the purpose, mechanism, quantitative performance, and experimental validation of the PABC spacer in ADC development.
The Fundamental Role of the PABC Spacer: Ensuring Selective Payload Delivery
The primary function of the PABC self-immolative spacer is to act as a stable, covalent bridge between the monoclonal antibody and the potent cytotoxic drug.[1] The payload remains inactive while conjugated.[1] The design of the PABC linker allows for a triggered, rapid, and irreversible decomposition—or "self-immolation"—only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred.[1][3] This controlled release is paramount for:
-
Preventing Premature Drug Release: The PABC linker, in conjunction with its enzymatic trigger, is designed to be stable in the systemic circulation (blood plasma, pH ~7.4), which minimizes off-target toxicity to healthy tissues.[1]
-
Ensuring Efficient Payload Liberation: Upon internalization into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to efficiently release the payload in its fully active, unmodified form.[1][4]
-
Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PABC spacer helps to widen the therapeutic window, allowing for higher therapeutic doses with a more favorable safety profile.[1]
The Mechanism of Self-Immolation: A Triggered Electronic Cascade
The self-immolative cascade of the PABC spacer is a well-characterized process predicated on a 1,6-elimination reaction.[3] This electronic cascade is initiated by the cleavage of a linked promoiety, most commonly a dipeptide such as valine-citrulline (Val-Cit), by lysosomal enzymes like cathepsin B, which are often overexpressed in tumor cells.[3][5]
The sequence of events is as follows:
-
Enzymatic Cleavage: Following receptor-mediated endocytosis of the ADC, it is trafficked to the lysosome. There, proteases such as Cathepsin B cleave the amide bond of the dipeptide linker.[6]
-
Aniline (B41778) Unmasking: This cleavage unmasks the aniline nitrogen of the p-aminobenzyl group.[3]
-
1,6-Elimination: The newly exposed amino group initiates a rapid and irreversible 1,6-electronic cascade. This results in the fragmentation of the spacer.[2][7]
-
Payload Release: The fragmentation leads to the formation of an unstable intermediate which promptly releases the unmodified cytotoxic drug, carbon dioxide, and aza-quinone methide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The PNP Ester in Bioconjugation: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount for the successful construction of bioconjugates. Among the arsenal (B13267) of amine-reactive functionalities, the p-nitrophenyl (PNP) ester offers a unique combination of stability and reactivity, making it a valuable asset in the design of antibody-drug conjugates (ADCs), protein-protein interaction probes, and other advanced bioconjugation strategies. This in-depth technical guide explores the core principles of PNP ester chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this versatile functional group.
Core Principles and Chemical Properties of PNP Esters
p-Nitrophenyl esters are activated esters that readily react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. The electron-withdrawing nature of the nitro group on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This activation facilitates the acylation of biomolecules under mild conditions.
One of the key advantages of PNP esters is their relative stability compared to other commonly used amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters. This increased stability, particularly in aqueous environments, allows for more controlled and efficient conjugation reactions, especially when dealing with precious or sensitive biomolecules.[1] The stability of PNP esters also renders them more effective in acylation reactions compared to their counterparts like 2,3,5,6-tetrafluorophenyl (TFP) esters.[1]
The reaction of a PNP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of p-nitrophenol, a chromogenic byproduct that can be monitored spectrophotometrically at around 400 nm to follow the reaction progress.
Data Presentation: Quantitative Analysis of PNP Ester Performance
The following tables summarize key quantitative data related to the performance of PNP esters in bioconjugation, including comparisons with the widely used NHS esters.
Table 1: Hydrolysis Rate Constants of Activated Esters
| Activated Ester | pH | Temperature (°C) | k_obs (s⁻¹) | Half-life |
| p-Nitrophenyl acetate | 2 | 25 | ~2.5 x 10⁻⁴ (min⁻¹) | - |
| p-Nitrophenyl acetate | 7 | 25 | - | ~4-5 hours (at 0°C) |
| p-Nitrophenyl acetate | 8.6 | 4 | - | Decreases significantly |
| p-Nitrophenyl acetate | 11 | 25 | ~4.75 x 10⁻³ (min⁻¹) | - |
| NHS ester | 7.0 | 0 | - | 4-5 hours |
| NHS ester | 8.6 | 4 | - | 10 minutes |
Data compiled from multiple sources to illustrate general trends. Exact values can vary based on the specific ester and buffer conditions.[2]
Table 2: Comparative Acylation Yields of PNP and TFP Esters with Benzylamine[1]
| Activated Ester | Benzylamine Concentration (mM) | Amide Product Yield (%) |
| [¹⁸F]Fluoronicotinate PNP ester | 9.2 | 93-100 |
| [¹⁸F]Fluorobenzoate PNP ester | 9.2 | 93-100 |
| [¹⁸F]Fluorobenzoate TFP ester | 9.2 | 73 |
| [¹⁸F]Fluoronicotinate PNP ester | 0.14 | 5-13 |
| [¹⁸F]Fluorobenzoate PNP ester | 0.14 | 5-13 |
| [¹⁸F]Fluorobenzoate TFP ester | 0.14 | 10 |
This table highlights the high and reproducible yields of amide products from PNP esters, attributed to their higher stability in solution.[1]
Experimental Protocols
Synthesis of a Homobifunctional PNP Ester: Di(p-nitrophenyl) Adipate (B1204190)
This protocol describes the synthesis of a common homobifunctional crosslinker, di(p-nitrophenyl) adipate, which can be used to link two amine-containing molecules.
Materials:
-
Adipoyl dichloride
-
p-Nitrophenol
-
Triethylamine or Pyridine (base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve adipoyl dichloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve two equivalents of p-nitrophenol and a slight excess of the base in the same anhydrous solvent.
-
Slowly add the adipoyl dichloride solution to the p-nitrophenol solution with stirring at room temperature.
-
The reaction mixture is stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride).
-
The filtrate is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, and then with saturated sodium bicarbonate solution to remove any unreacted p-nitrophenol.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to yield di(p-nitrophenyl) adipate as a crystalline solid.[1]
General Protocol for Protein Labeling with a PNP Ester
This protocol provides a general framework for conjugating a PNP ester-functionalized molecule to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
PNP ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a linker-payload)
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen amine-free buffer.
-
PNP Ester Solution Preparation: Immediately before use, dissolve the PNP ester-functionalized molecule in a minimal amount of the organic solvent to create a stock solution.
-
Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the PNP ester solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
-
Quenching: Add the quenching reagent to the reaction mixture to consume any unreacted PNP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry, if applicable, and assess the integrity and functionality of the conjugated protein using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, functional assays).
Mandatory Visualizations
Reaction of a PNP Ester with a Primary Amine
Caption: Nucleophilic attack of a primary amine on a PNP ester, forming a stable amide bond.
General Bioconjugation Workflow using a PNP Ester
Caption: A streamlined workflow for labeling proteins with PNP ester-activated molecules.
Chemical Cross-Linking Workflow for Protein-Protein Interaction Studies
Caption: Workflow for identifying protein-protein interactions using a PNP-ester crosslinker and mass spectrometry.[3][4]
References
- 1. Bis(4-nitrophenyl) adipate | 32564-25-3 | Benchchem [benchchem.com]
- 2. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to DBCO-Val-Cit-PABC-PNP for ADC Development
For researchers, scientists, and drug development professionals venturing into the field of Antibody-Drug Conjugates (ADCs), understanding the intricacies of linker-payload systems is paramount. This guide provides an in-depth exploration of a widely utilized and versatile linker system: DBCO-Val-Cit-PABC-PNP. This system combines a bioorthogonal conjugation handle (DBCO), a protease-cleavable dipeptide (Val-Cit), a self-immolative spacer (PABC), and a precursor for payload attachment (PNP).
Core Components and Mechanism of Action
The this compound linker is a sophisticated construct designed for the stable linkage of a cytotoxic payload to an antibody and its subsequent controlled release within target cancer cells.[1][2][3] Each component plays a crucial role in the overall function of the resulting ADC.[4]
-
Dibenzocyclooctyne (DBCO): This moiety is the bioorthogonal "handle" of the linker. It facilitates a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified antibodies.[1][5][6] This method of conjugation is advantageous as it can be performed under mild, physiological conditions without the need for a cytotoxic copper catalyst, thus preserving the integrity of the antibody.[6][7]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the primary cleavage site within the linker.[] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[9][][11] The stability of the Val-Cit linker in systemic circulation is a key feature, preventing premature drug release and minimizing off-target toxicity.[12][13]
-
p-Aminobenzylcarbamate (PABC): The PABC group acts as a self-immolative spacer.[14][15] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC moiety undergoes a rapid, irreversible electronic cascade.[16][17] This "self-immolation" results in the release of the attached cytotoxic payload in its active form.[18]
-
p-Nitrophenyl (PNP): The PNP group is a leaving group that facilitates the attachment of the cytotoxic payload to the linker system during the synthesis of the ADC. The payload, typically containing a primary or secondary amine, displaces the PNP group to form a stable carbamate (B1207046) linkage.
The sequential action of these components ensures that the cytotoxic payload remains securely attached to the antibody while in circulation, and is only released upon internalization of the ADC into the target cancer cell and subsequent processing in the lysosome.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the performance of ADCs utilizing Val-Cit-PABC-based linkers. Note: The data presented are representative examples from scientific literature and may vary depending on the specific antibody, payload, and experimental conditions.
| Parameter | Value | Conditions | Reference |
| Cleavage Kinetics | |||
| Cathepsin B-mediated Cleavage (t½) | ~30 minutes - 4 hours | Incubation of ADC with purified Cathepsin B at 37°C, pH 5.0-6.0 | [9][19][20] |
| Plasma Stability (t½) | > 7 days | Incubation of ADC in human plasma at 37°C | [12][21] |
| In Vitro Cytotoxicity | |||
| IC50 (Antigen-Positive Cells) | Low nM range (e.g., 0.1 - 10 nM) | 72-hour incubation of ADC with target cancer cell line | [22][23] |
| IC50 (Antigen-Negative Cells) | High nM to µM range | 72-hour incubation of ADC with non-target cell line | [22][23] |
Experimental Protocols
Detailed methodologies for key experiments in the development and evaluation of ADCs featuring the this compound linker are provided below.
Antibody-Linker Conjugation via Copper-Free Click Chemistry
This protocol outlines the conjugation of an azide-modified antibody with the this compound linker.
Materials:
-
Azide-modified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody solution is free of any azide-reactive contaminants. Adjust the concentration to 1-10 mg/mL in PBS.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before use.[5]
-
Conjugation Reaction: Add a 2-4 fold molar excess of the DBCO-linker solution to the antibody solution.[7][24] The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid antibody denaturation.[7]
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours.[7][24]
-
Purification: Remove unreacted linker and purify the resulting ADC using a pre-equilibrated SEC column with PBS.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.
Materials:
-
Purified ADC
-
Human Cathepsin B (recombinant)
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[21]
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare a working solution of the ADC in the assay buffer. Reconstitute and activate Cathepsin B in the assay buffer according to the manufacturer's instructions. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[9][21]
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC solution. Incubate the mixture at 37°C.[9]
-
Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.[9]
-
Reaction Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution to the aliquots.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload relative to the intact ADC at each time point.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC
-
Free cytotoxic payload (for comparison)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free payload in cell culture medium. Add the diluted compounds to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for both cell lines.[22][23]
Visualizations
Mechanism of Action of this compound ADC
Caption: The sequential process of ADC action from binding to cell death.
Experimental Workflow for ADC Development and Evaluation
Caption: A typical workflow for the development of an ADC.
Logical Relationship of the Linker Components
Caption: The functional relationships between the linker components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 3. This compound | ADC linker | CAS# | InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. One moment, please... [sterlingpharmasolutions.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cleavable vs. Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and payload, is paramount to the ADC's success, dictating its stability, pharmacokinetic properties, and mechanism of action.[][2][3] The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, each offering distinct advantages and disadvantages that must be carefully weighed against the biological context of the target and the properties of the payload.[4]
The Core Principle: Stability in Circulation, Release at the Target
The ideal ADC linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which would lead to off-target toxicity and a narrowed therapeutic window.[5][6] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload to exert its cytotoxic effect.[6][] Cleavable and non-cleavable linkers achieve this goal through fundamentally different mechanisms.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be labile under specific conditions that are prevalent within the tumor microenvironment or inside tumor cells, but not in systemic circulation.[5][8] This strategy allows for a more rapid and versatile release of the payload. There are three primary mechanisms for cleavable linkers.[8]
Types and Mechanisms of Cleavable Linkers
-
Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is a substrate for proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[8][9] The most common example is the valine-citrulline (Val-Cit) dipeptide, which is stable in circulation but is efficiently cleaved by lysosomal proteases following ADC internalization.[8][10] This mechanism ensures that the payload is released directly inside the target cell.
-
pH-Sensitive (Acid-Cleavable) Linkers: These linkers utilize chemical bonds, such as hydrazones, that are stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[8][9] This approach leverages the natural endocytic pathway of the ADC to trigger payload release. However, hydrazone linkers can sometimes exhibit instability in circulation, leading to premature drug release.[9][]
-
Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond. They exploit the significant concentration gradient of glutathione (B108866) (GSH), a reducing agent, which is approximately 1000-fold higher inside cells compared to the plasma.[8][] This high intracellular GSH concentration rapidly reduces the disulfide bond, releasing the payload into the cytoplasm. The stability of these linkers can be tuned by introducing steric hindrance around the disulfide bond.[12]
The Bystander Effect
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[8] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent, antigen-negative tumor cells.[13][] This is particularly advantageous for treating heterogeneous solid tumors where not all cells express the target antigen.[13]
dot
References
- 2. biopharminternational.com [biopharminternational.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. njbio.com [njbio.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for ADC Synthesis Using a DBCO Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity.[2][3] The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[3][4]
This guide focuses on the synthesis of ADCs using a dibenzocyclooctyne (DBCO) linker. DBCO linkers are central to a bioorthogonal chemistry technique known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] The primary advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, which can compromise the integrity of the antibody.[4][6] This copper-free click chemistry approach allows for a highly specific and controlled conjugation process, making it an ideal method for developing homogeneous and stable ADCs.[5][7]
Principle of the Method
The synthesis of an ADC using a DBCO linker is typically a two-stage process.[4]
-
Antibody Modification : The antibody is first functionalized with a DBCO-containing linker. A common strategy involves using a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the antibody to form stable amide bonds.[4] This results in a DBCO-modified antibody.
-
Payload Conjugation : The DBCO-modified antibody is then reacted with a payload (e.g., a cytotoxic drug) that has been pre-functionalized with an azide (B81097) group. The DBCO and azide groups undergo a specific and rapid SPAAC reaction to form a stable triazole linkage, yielding the final ADC.[4][8]
The use of a polyethylene (B3416737) glycol (PEG) spacer within the linker, such as in DBCO-PEG4-linkers, is common to enhance the hydrophilicity and solubility of the resulting ADC, which can improve its pharmacokinetic profile and reduce aggregation.[4][5]
Experimental Workflow and Chemical Reaction
The overall process involves a series of sequential steps from antibody preparation to the final purified ADC.
Caption: Overall workflow for ADC synthesis using a DBCO linker.
The core of this process is the SPAAC reaction, a type of [3+2] cycloaddition between the strained alkyne (DBCO) and the azide.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Azide-functionalized payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Phosphate-Buffered Saline (PBS)
-
Desalting columns (e.g., SEC)
-
Chromatography systems (HIC, SEC) for purification and analysis
-
UV-Vis Spectrophotometer
Protocol 1: Antibody Modification with DBCO-NHS Ester
This protocol details the conjugation of the DBCO linker to lysine residues on the antibody.
-
Antibody Preparation : Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[4] If the buffer contains primary amines like Tris or sodium azide, they must be removed via dialysis or buffer exchange.[9]
-
DBCO-NHS Ester Preparation : Prepare a fresh stock solution of DBCO-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[9]
-
Reaction Setup : Add a 5 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[4] The final concentration of the organic solvent (DMSO/DMF) should not exceed 10-20% (v/v) to maintain antibody integrity.[4][9]
-
Incubation : Incubate the reaction mixture for 30 minutes to 4 hours at room temperature or overnight at 4°C.[4] The optimal time depends on the desired degree of labeling (DOL).
-
Quenching : Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4][9] Incubate for an additional 15-30 minutes.[9]
Protocol 2: Purification of DBCO-Modified Antibody
It is crucial to remove excess, unreacted DBCO linker to prevent it from reacting with the azide-payload in the next step.
-
Purification Method : Purify the reaction mixture using a desalting column (Size-Exclusion Chromatography), dialysis, or Tangential Flow Filtration (TFF) against a suitable buffer like PBS (pH 7.4).[4][10]
-
Fraction Collection (for SEC) : If using SEC, collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.[10] Pool the fractions containing the DBCO-conjugated antibody, which will elute first.[10]
-
Characterization (Optional but Recommended) : Determine the concentration of the purified DBCO-antibody using a protein assay (e.g., BCA). The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[4]
Protocol 3: Payload Conjugation via SPAAC
This protocol describes the final conjugation of the azide-modified payload to the DBCO-functionalized antibody.
-
Reaction Setup : Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the DBCO groups on the antibody is typically used.[4]
-
Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[4] The reaction is generally efficient and proceeds under physiological pH.[4][7]
-
Monitoring (Optional) : The reaction progress can be monitored by techniques like HIC-HPLC to observe the formation of different drug-to-antibody ratio (DAR) species.
Protocol 4: Purification of the Final ADC
Purification is necessary to remove unreacted payload and other impurities, which are critical quality attributes to control.[11]
-
Purification Method : Purify the resulting ADC using methods such as Size-Exclusion Chromatography (SEC) to remove aggregates, or Hydrophobic Interaction Chromatography (HIC), which can separate ADC species with different DARs.[4][11] Dialysis or TFF can also be used to remove small molecule impurities.[4][10]
-
Buffer Exchange : Ensure the final purified ADC is in a suitable formulation buffer for storage and downstream applications.
Protocol 5: Characterization of the Final ADC
Accurate characterization is essential to ensure the quality, efficacy, and safety of the ADC.[12]
-
Drug-to-Antibody Ratio (DAR) Determination : The average number of drug molecules per antibody is a critical quality attribute.[12]
-
UV-Vis Spectroscopy : A rapid method to determine the average DAR by measuring absorbance at two wavelengths: 280 nm (for the antibody) and a wavelength specific to the drug-linker.[12] This method does not provide information on drug distribution.[12]
-
Hydrophobic Interaction Chromatography (HIC) : A powerful technique that separates ADC species based on the hydrophobicity imparted by the drug-linker.[12] It provides information on the average DAR, the distribution of different DAR species (e.g., DAR0, DAR2, DAR4), and the percentage of unconjugated antibody.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides the most detailed characterization, offering precise mass information for the intact ADC and its subunits.[12] This allows for accurate determination of the average DAR and drug distribution.[12]
-
-
Purity and Aggregation Analysis : Analyze the final ADC product for purity and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).[4]
-
SDS-PAGE : Can be used to confirm the conjugation and assess the purity of the final ADC.[4]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis of ADCs using a DBCO linker.
Table 1: Antibody Modification with DBCO-NHS Ester [4]
| Parameter | Typical Range | Notes |
|---|---|---|
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Higher excess can lead to a higher DOL but may also increase aggregation. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | PBS, HEPES, Borate (pH 7-9) | Must be free of primary amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Incubation Time | 30 minutes to 4 hours | Dependent on temperature and desired DOL. |
| Quenching Reagent | Tris-HCl (50-100 mM) | Quenches unreacted NHS esters. |
Table 2: Payload Conjugation via SPAAC [4]
| Parameter | Typical Range | Notes |
|---|---|---|
| Molar Excess of Azide-Payload | 1.5 to 5-fold | Relative to the number of DBCO groups on the antibody. |
| Reaction Buffer | PBS (pH ~7.4) | Physiological pH is optimal for the click reaction. |
| Reaction Temperature | 4°C to Room Temperature | Reaction kinetics are generally fast. |
| Incubation Time | 4 - 12 hours (or overnight) | Can be optimized based on payload reactivity. |
Table 3: Comparison of DAR Determination Methods [12]
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |
|---|---|---|---|
| Principle | Separates based on hydrophobicity. | Separates by chromatography and determines mass-to-charge ratio. | Measures absorbance at different wavelengths. |
| Information Provided | Average DAR, drug distribution (DAR species), unconjugated antibody. | Precise mass, average DAR, drug distribution, conjugation sites. | Average DAR only. |
| Conditions | Non-denaturing | Denaturing | Non-denaturing |
| Complexity | Moderate | High | Low |
Mechanism of Action: ADC Internalization and Payload Release
For many ADCs, the therapeutic effect is initiated after the ADC is internalized by the target cancer cell. If a cleavable linker is used, such as one containing a Valine-Citrulline (Val-Cit) peptide, the payload is released by specific lysosomal proteases.[1]
Caption: ADC mechanism of action with a cleavable linker.
Conclusion
The use of DBCO linkers for ADC synthesis via copper-free click chemistry provides a robust, efficient, and biocompatible method for creating targeted therapeutics.[4] This approach offers precise control over the conjugation process, leading to more homogeneous ADC products with well-defined drug-to-antibody ratios.[5] The detailed protocols and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to successfully synthesize and characterize ADCs, paving the way for the next generation of cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Containing Linkers
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. This copper-free click chemistry reaction involves a dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule. The inherent ring strain of the DBCO alkyne allows the reaction to proceed rapidly and with high specificity under physiological conditions, eliminating the need for cytotoxic copper catalysts.[1][] This makes SPAAC with DBCO linkers an ideal tool for a wide range of applications, including live-cell imaging, in vivo studies, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[1][3][4][5]
Principle of the Reaction
The SPAAC reaction is a [3+2] cycloaddition between a strained alkyne (DBCO) and an azide (B81097). The high reactivity of DBCO is driven by the release of its significant ring strain, which dramatically lowers the activation energy of the cycloaddition process.[][6] This reaction is highly selective, as neither DBCO nor azide groups react with naturally occurring functional groups found in biomolecules, such as amines or thiols, ensuring minimal off-target labeling.[1][7] The result is a stable, covalent triazole linkage formed efficiently under mild, aqueous conditions.[1][8]
Key Considerations for Optimizing SPAAC Reactions
The efficiency and rate of SPAAC reactions can be influenced by several experimental parameters. Careful optimization of these factors is crucial for achieving high conjugation yields.
-
Buffer Selection and pH : The choice of buffer can significantly affect reaction kinetics. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to the commonly used PBS buffer (pH 7).[9][10] Generally, higher pH values tend to increase SPAAC reaction rates.[9][10]
-
Solvent Effects : While SPAAC is well-suited for aqueous environments, the use of organic co-solvents like DMSO may be necessary to dissolve hydrophobic reagents. However, the final concentration of organic solvents should be kept low (typically below 20%) to prevent denaturation or precipitation of proteins.[7][11] Interestingly, a higher mole fraction of water in the solvent mixture can lead to faster SPAAC reactions.[12][13]
-
Steric Hindrance and Linker Design : The accessibility of the DBCO and azide moieties is critical. Steric hindrance, for instance when DBCO is conjugated directly to a large biomolecule like an antibody, can slow down the reaction rate.[14] Incorporating a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the DBCO group and the biomolecule can mitigate this effect by increasing the distance from the protein surface, enhancing reaction rates by an average of 31 ± 16%.[10][14]
-
Reactant Concentrations : As with any bimolecular reaction, increasing the concentration of the DBCO and azide reactants will lead to a faster reaction rate.[9]
-
Azide Structure : The electronic properties of the azide can influence kinetics. Azides with electron-donating groups have been shown to react more rapidly.[9][10]
-
Potential Side Reactions : Although highly specific, DBCO reagents have been reported to exhibit some non-specific reactivity with cysteine residues.[9] It is also critical to ensure all buffers are free of sodium azide (NaN₃), as it will compete with the azide-labeled molecule and inhibit the desired conjugation.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing SPAAC reactions with DBCO linkers.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) *
| Buffer (pH) | Reactants | k₂ (M⁻¹s⁻¹) |
| PBS (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 |
| HEPES (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 |
| DMEM | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.59–0.97 |
| RPMI | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.27–0.77 |
Data sourced from studies on model azides and sulfo DBCO-amine, demonstrating that HEPES buffer generally yields higher reaction rates than PBS at neutral pH.[10][12]
Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs *
| DBCO Construct | Reactant Azide | Buffer | k₂ (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
This table illustrates the impact of steric hindrance and the benefit of a PEG linker. The small, unconjugated Sulfo DBCO-amine shows the highest reactivity. The DBCO-PEG5-Trastuzumab, featuring a PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer, highlighting the linker's role in reducing steric hindrance.[9][10][14]
Table 3: General Reaction Parameters for SPAAC with DBCO Linkers
| Parameter | Recommended Range/Value | Notes |
| DBCO-Ester Molar Excess | ||
| (for protein labeling) | 10- to 50-fold | Optimal ratio should be determined empirically.[15][16][17] |
| SPAAC Reactant Molar Excess | 1.5- to 10-fold | Molar excess of one reactant over the other to drive the reaction to completion.[15][16] |
| Reaction Time | 2 - 24 hours | Depends on reactant concentration, temperature, and steric factors.[15][16][18] |
| Reaction Temperature | 4°C to 37°C | Room temperature is common; 4°C for longer incubations to maintain protein stability.[16] |
| Typical 2nd Order Rate Constant | ~0.1 - 2.0 M⁻¹s⁻¹ | General range for DBCO derivatives with various azides.[5][9] |
Experimental Protocols & Workflows
Caption: A two-step workflow for SPAAC bioconjugation.
Protocol 1: Labeling of Amine-Containing Proteins with DBCO-NHS Ester
This protocol describes a general method for labeling a protein with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
-
Reagent Preparation :
-
Dissolve the protein (e.g., an antibody) in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[19][20]
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[8][19]
-
-
Conjugation Reaction :
-
Quenching Reaction :
-
Removal of Excess Reagent :
Caption: Step-by-step workflow for protein labeling with DBCO.
Protocol 2: General SPAAC Reaction
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
-
Reagent Preparation :
-
Ensure all buffers are free of sodium azide.[9]
-
Prepare the DBCO-labeled molecule and the azide-labeled molecule in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4).
-
-
Click Reaction :
-
Combine the DBCO- and azide-containing molecules. It is recommended to use a 1.5- to 10-fold molar excess of one component to ensure the complete consumption of the other, depending on which is more precious.[15][16]
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[16] Longer incubation times (up to 24 hours) may improve yield for sterically hindered or dilute reactants.[18]
-
-
Purification (if necessary) :
Protocol 3: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The progress of the SPAAC reaction can be conveniently monitored as the characteristic absorbance of the DBCO group at ~309-310 nm disappears upon triazole ring formation.[7][9]
-
Spectrophotometer Setup :
-
Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.[9]
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition :
-
Prepare the reaction mixture as described in Protocol 2, ensuring the initial DBCO concentration provides an absorbance reading within the linear range of the instrument.
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette.
-
Immediately begin monitoring the absorbance at 309 nm at regular intervals until the reading stabilizes, indicating reaction completion.[7][9]
-
-
Data Analysis :
-
For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. The plot should be linear, and the negative of the slope yields the pseudo-first-order rate constant.[9]
-
Caption: Key factors that influence SPAAC reaction kinetics and yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) or Incomplete Reaction | - Buffer contains primary amines (e.g., Tris) or sodium azide.- Insufficient molar excess of DBCO linker.- Low reactant concentrations.- Steric hindrance. | - Perform buffer exchange into a non-amine, azide-free buffer like PBS or HEPES.[9][11]- Increase the molar ratio of the DBCO or azide reagent.[11]- Increase the concentration of reactants if possible.[9]- Use a DBCO reagent with a PEG linker to reduce steric effects.[10][14] |
| Protein Precipitation or Aggregation | - High concentration of organic solvent (e.g., DMSO).- Hydrophobic nature of the DBCO group. | - Keep the final DMSO concentration below 20%.[11]- Use PEGylated DBCO reagents to increase hydrophilicity and reduce aggregation.[22] |
| Low Recovery of Conjugated Protein After Purification | - Aggregation leading to loss during purification.- Non-specific binding to the purification column or membrane. | - Optimize the molar ratio of the DBCO reagent to minimize hydrophobicity-induced aggregation.[22]- Screen different SEC resins or filter membranes to minimize non-specific binding.[22] |
| Non-Specific Labeling | - DBCO reagents may exhibit some reactivity with cysteine residues. | - This is a known, though minor, side reaction. If problematic, consider site-specific protein modification strategies to avoid free cysteines.[9] |
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 6. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. dynamic-biosensors.com [dynamic-biosensors.com]
- 22. benchchem.com [benchchem.com]
Application Note: In Vitro Val-Cit Linker Cleavage Assay Using Cathepsin B
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload molecule.[1] The linker connecting these two components is crucial for the ADC's success, dictating its stability in circulation and the efficiency of drug release at the target site.[1] Protease-cleavable linkers are a prominent strategy, designed to be stable in the bloodstream but readily cleaved by enzymes like cathepsin B, which are highly active within the lysosomes of cancer cells.[1][] The valine-citrulline (Val-Cit) dipeptide is the most widely used protease-cleavable linker in clinically approved and investigational ADCs.[1][]
This application note provides a detailed protocol for an in vitro assay to evaluate the cleavage of Val-Cit linkers by cathepsin B, a critical step in the preclinical validation of ADCs.
The Role of Cathepsin B and the Val-Cit Linker
Cathepsin B is a cysteine protease predominantly found in lysosomes, cellular organelles responsible for degradation and recycling.[1] Its expression is significantly elevated in various tumor types, and it maintains high activity in the acidic lysosomal environment (pH 4.5-5.5).[1][] This differential expression and activity make it an excellent target for tumor-specific drug release.[]
The Val-Cit linker is designed for optimal stability and efficient cleavage.[1] Often used in conjunction with a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, the cleavage mechanism is a multi-step process.[1][][3] After an ADC is internalized by a cancer cell, it traffics to the lysosome.[1] There, cathepsin B recognizes and cleaves the amide bond between citrulline and the PABC spacer.[1] This initial cleavage triggers a rapid, spontaneous 1,6-elimination of the PABC spacer, which releases the unmodified, active cytotoxic payload.[1]
While the Val-Cit linker was designed for cathepsin B, other lysosomal cysteine proteases such as cathepsin L, S, and F can also contribute to its cleavage.[1][3] This redundancy can be advantageous, potentially reducing the likelihood of resistance due to the loss of a single protease.[1]
Quantitative Data & Experimental Parameters
The efficiency of linker cleavage is a key parameter in ADC design. The following tables summarize comparative data for different dipeptide linkers and typical conditions for the in vitro cleavage assay.
Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | The benchmark for efficient cleavage and stability.[1] |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved; offers lower hydrophobicity, which can reduce ADC aggregation.[1][4] |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Cleaved very rapidly by isolated cathepsin B, but rates were similar to Val-Cit in lysosomal extracts.[1] |
Table 2: Typical Experimental Parameters for In Vitro Cathepsin B Cleavage Assay
| Parameter | Typical Value/Range | Reference |
| Enzyme | Recombinant Human Cathepsin B | [1] |
| ADC Concentration | 1 - 10 µM | [1] |
| Cathepsin B Concentration | 20 nM - 1 µM | [1][5] |
| Assay Buffer | 50 mM Sodium Acetate, pH 5.0 - 6.0 | [1][5] |
| Reducing Agent | 5 mM Dithiothreitol (DTT) | [5] |
| Incubation Temperature | 37°C | [1] |
| Incubation Time | 0 - 24 hours (time course) | [1] |
| Analysis Method | HPLC, LC-MS/MS | [1][6] |
Visualized Mechanisms and Workflows
Diagrams help clarify the complex processes involved in ADC action and analysis.
Caption: ADC internalization and payload release pathway.
References
Application Note: Characterization of DBCO-Val-Cit-PABC-PNP ADC Linker
Abstract
This application note provides a comprehensive guide to the analytical methods for characterizing the pivotal antibody-drug conjugate (ADC) linker, DBCO-Val-Cit-PABC-PNP. This cleavable linker system combines a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, a cathepsin B-sensitive valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated carbonate for conjugation to a payload. Robust analytical characterization is essential to ensure the identity, purity, and stability of this intermediate, which is critical for the successful synthesis of homogeneous and effective ADCs.[1] This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile.[] The this compound linker is a sophisticated, cleavable system designed for precise control over drug release.
-
DBCO Group: Enables conjugation to azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that proceeds without the need for a copper catalyst.[3][]
-
Val-Cit Dipeptide: Serves as a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring targeted intracellular drug release.[5][6]
-
PABC Spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, spontaneously releases the conjugated drug in its unmodified, active form.[7]
-
PNP Carbonate: An activated ester that serves as a reactive handle for conjugating amine-containing cytotoxic payloads, releasing p-nitrophenol upon successful conjugation.[8]
The precise chemical structure and high purity of this linker are paramount for producing well-defined ADCs with a consistent drug-to-antibody ratio (DAR). This note provides the necessary protocols for researchers to verify the quality of their this compound reagent before its use in ADC synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound conjugate is provided in the table below. These values are essential for instrument setup and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₄₆H₄₉N₇O₁₀ | [9] |
| Molecular Weight | 859.92 g/mol | [9] |
| Appearance | Off-white to light yellow solid | [9] |
| Solubility | Soluble in DMSO and DMF | [8][9] |
| Storage Conditions | Store at -20°C, sealed, protected from moisture and light. | [9] |
Analytical Methods & Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a primary method for assessing the purity of the this compound conjugate. The hydrophobicity of the DBCO and PABC moieties allows for excellent retention and separation on C18 columns.[10]
Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the conjugate in Dimethyl Sulfoxide (B87167) (DMSO).
-
Dilute the stock solution to a final concentration of 50-100 µg/mL with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., Kinetix C18, 2.1 x 50 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile (B52724).[11]
-
Gradient:
-
0.0 - 2.5 min: 5% to 95% B
-
2.5 - 2.85 min: Hold at 95% B
-
2.85 - 3.0 min: 95% to 5% B
-
3.0 - 3.5 min: Hold at 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection Wavelengths: 280 nm (for the aromatic systems) and 310 nm (for the DBCO moiety).
-
-
Data Analysis:
-
Integrate the peak area of the main compound and all impurities.
-
Calculate the purity as a percentage of the main peak area relative to the total peak area. A purity of >95% is typically required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for unambiguous identity confirmation by providing the accurate mass of the molecule. The protocol is similar to RP-HPLC but directs the column eluent to a mass spectrometer.
Protocol: Identity Confirmation by LC-MS
-
LC Conditions: Use the same sample preparation and chromatographic conditions as described in the RP-HPLC protocol.
-
Mass Spectrometry Conditions:
-
MS System: High-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 200–2000.
-
Data Acquisition: Full scan mode. If necessary, use tandem MS (MS/MS) to obtain fragmentation data for further structural confirmation.[12]
-
-
Data Analysis:
-
Extract the ion chromatogram corresponding to the expected mass-to-charge ratio.
-
The primary observed ion should correspond to the protonated molecule [M+H]⁺. Other common adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed.
-
Compare the observed mass with the theoretical mass.
-
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 860.93 |
| [M+Na]⁺ | 882.91 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the conjugate by providing information about the chemical environment of all protons in the molecule.
Protocol: Structural Verification by ¹H NMR
-
Sample Preparation:
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton (¹H) experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 25°C.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The resulting spectrum should be consistent with the expected chemical structure of this compound. Key expected regions include aromatic protons from DBCO, PABC, and PNP moieties, as well as aliphatic protons from the valine, citrulline, and DBCO alkyl chain.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to confirm the presence of key chromophores (DBCO and PNP) and to determine the concentration of the stock solution. The release of p-nitrophenolate upon reaction can also be monitored, which has a distinct absorbance maximum around 400 nm under basic conditions.[14][15]
Protocol: Spectroscopic Characterization
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in DMSO.
-
Dilute the stock solution to an appropriate concentration (e.g., 10-20 µg/mL) in a suitable solvent like ethanol (B145695) or acetonitrile for analysis.
-
-
Spectroscopic Measurement:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 220–500 nm.
-
Blank: Use the same solvent as used for dilution.
-
Analysis: The spectrum should exhibit characteristic absorbance maxima.
-
| Chromophore | Approximate λmax | Rationale |
| DBCO | ~309 nm | Characteristic absorbance of the dibenzocyclooctyne group. |
| PNP & Aromatics | ~270-280 nm | General absorbance from the p-nitrophenyl and other aromatic rings. |
-
PNP Release Confirmation (Optional):
-
To confirm the presence and reactivity of the PNP leaving group, a small amount of the conjugate can be hydrolyzed with a mild base (e.g., in a pH > 9 buffer).
-
A new, strong absorbance peak should appear around 400-413 nm, corresponding to the formation of the yellow p-nitrophenolate anion.[15] This confirms the linker is active.
-
Visualizations
The following diagrams illustrate the logical workflow for characterizing the this compound conjugate.
Caption: Overall workflow for the characterization of the ADC linker.
Caption: Logical relationship from linker activation to payload release.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 6. apexbt.com [apexbt.com]
- 7. Cleavable Linkers Used In ADC Development.pdf [slideshare.net]
- 8. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]
- 9. This compound | ADC linker | CAS# | InvivoChem [invivochem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Techniques for Determining Drug-to-Antibody Ratio (DAR)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of common analytical techniques for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Accurate DAR determination is a critical quality attribute essential for ensuring the safety, efficacy, and consistency of ADC products.[1][2][3]
Introduction to Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule in an ADC formulation.[1][3][4] This parameter significantly influences the therapeutic window of an ADC, affecting both its potency and potential toxicity.[5][6] Therefore, robust and precise analytical methods are imperative for characterizing the DAR and the distribution of different drug-loaded species throughout the development and quality control of ADCs.[1][2]
Key Analytical Techniques for DAR Determination
A variety of analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations.[2] The selection of an appropriate method is often dictated by the specific characteristics of the ADC, such as the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage), the physicochemical properties of the payload, and the required level of analytical detail.[2] The primary methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[2]
Summary of DAR Determination Techniques
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine antibody and drug concentrations based on their extinction coefficients.[2][4] | Simple, rapid, and requires minimal sample preparation.[2][4] | Provides only the average DAR, not the distribution of species.[2] Can be inaccurate if absorbance spectra overlap significantly.[2] | Rapid estimation of average DAR for routine analysis and in-process control.[2] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on increasing hydrophobicity with higher drug loads.[1][7][8][9] | Mild, non-denaturing conditions preserve the native structure.[10][11] Provides information on the distribution of drug-loaded species.[1][8][9] | Typically incompatible with direct MS analysis due to non-volatile salts.[7] May not be suitable for all ADC types (e.g., some lysine-conjugated ADCs).[1] | Standard technique for DAR and drug distribution analysis of cysteine-conjugated ADCs.[1][8][9] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates ADC species or their subunits under denaturing conditions based on hydrophobicity.[1] | High-resolution separation. Can be coupled with MS for detailed characterization.[12] | Denaturing conditions can disrupt the native ADC structure.[1] | Analysis of reduced ADC subunits (light and heavy chains) to determine DAR.[8][12] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact ADCs or their subunits to determine the mass of conjugated drug molecules. | Provides accurate mass measurements and can identify specific conjugation sites.[13] Can analyze both intact and reduced ADCs.[13][14] | Requires specialized instrumentation and expertise. Ionization efficiency can vary between different DAR species, potentially affecting accuracy.[14] | Detailed characterization of ADC heterogeneity, including DAR, drug distribution, and conjugation sites.[13][15] |
Experimental Protocols
DAR Determination by UV/Vis Spectroscopy
This method relies on the Beer-Lambert law and is a straightforward approach for estimating the average DAR.[4][16][]
Logical Relationship for UV/Vis DAR Calculation
Caption: Logical workflow for calculating the average DAR using UV/Vis spectroscopy.
Materials:
-
ADC Sample
-
UV/Vis Spectrophotometer
-
Quartz Cuvettes
-
Formulation Buffer
Protocol:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients for the unconjugated antibody and the free drug at both 280 nm and the wavelength of maximum absorbance for the drug (λmax).[2]
-
Measure ADC Absorbance: Record the absorbance of the ADC sample at 280 nm and the drug's λmax.[2]
-
Calculate Concentrations: Use the simultaneous equations derived from the Beer-Lambert law to solve for the concentrations of the antibody and the conjugated drug.[18]
-
Calculate Average DAR: Divide the molar concentration of the drug by the molar concentration of the antibody to obtain the average DAR.[4][16]
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method that separates ADC species based on their hydrophobicity, providing a distribution of drug-loaded species.[1][7][8][9]
Experimental Workflow for HIC-based DAR Analysis
Caption: A streamlined workflow for DAR determination using HIC.
Materials:
-
ADC Sample
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC System with UV Detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[7]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[7]
Protocol:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the equilibrated column.
-
Gradient Elution: Apply a decreasing salt gradient by increasing the percentage of Mobile Phase B to elute the ADC species in order of increasing hydrophobicity (and thus, increasing DAR).[7]
-
Data Analysis:
DAR Determination by Reversed-Phase Liquid Chromatography (RPLC)
RPLC is often used to analyze the light and heavy chains of a reduced ADC, providing detailed information about drug distribution.[1][8]
Experimental Workflow for RPLC-based DAR Analysis
Caption: Workflow for DAR analysis of a reduced ADC using RPLC-MS.
Materials:
-
ADC Sample
-
RPLC Column (e.g., Agilent Zorbax SB-C8)
-
LC-MS System
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing Agent (e.g., Dithiothreitol - DTT)
Protocol:
-
Sample Reduction: Reduce the interchain disulfide bonds of the ADC by incubation with a reducing agent like DTT.[8]
-
LC-MS Analysis: Inject the reduced sample onto the RPLC column and elute with an increasing gradient of organic solvent (Mobile Phase B). The eluent is directly introduced into the mass spectrometer.[19]
-
Data Analysis:
Concluding Remarks
The selection of an appropriate analytical technique for DAR determination is a critical aspect of ADC development. While UV/Vis spectroscopy provides a rapid and simple estimation of the average DAR, it lacks the detail offered by chromatographic and mass spectrometric methods. HIC is the industry standard for analyzing cysteine-linked ADCs under non-denaturing conditions, providing valuable information on drug-load distribution. RPLC, particularly when coupled with MS, offers high-resolution analysis of ADC subunits. Mass spectrometry, in its various forms, provides the most comprehensive characterization, including precise mass measurement and identification of conjugation sites. A multi-faceted approach, employing a combination of these techniques, is often necessary for the complete and accurate characterization of an ADC, ensuring its quality, safety, and efficacy.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. benchchem.com [benchchem.com]
- 3. hpst.cz [hpst.cz]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. ymc.eu [ymc.eu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO Linker Conjugations
This guide provides solutions to common issues encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) reactions using DBCO linkers, helping researchers, scientists, and drug development professionals optimize their conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conjugation product. What are the primary causes?
Low or non-existent conjugation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The most common culprits include:
-
Reagent Degradation: DBCO reagents, particularly DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1][2] Improper storage can also lead to a loss of DBCO reactivity over time.[1][3]
-
Steric Hindrance: The physical bulk of large biomolecules, such as antibodies or proteins, can prevent the DBCO and azide (B81097) groups from approaching each other effectively.[1] This is a significant factor if the reactive moieties are buried within the molecule's structure.[4]
-
Suboptimal Reaction Conditions: Factors like low reactant concentrations, incorrect pH, insufficient incubation time, or inappropriate buffer composition can all negatively impact conjugation efficiency.[1][5]
-
Presence of Competing Reagents: The use of buffers containing sodium azide (NaN₃) is a critical error, as it will directly compete with your azide-labeled molecule for the DBCO linker, drastically reducing your yield.[1][6]
-
Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can decrease its solubility, causing it to precipitate out of the solution and halt the reaction.[1][7]
-
Incorrect Initial Labeling: It is crucial to confirm that both molecules have been successfully functionalized with their respective DBCO and azide groups before proceeding with the final conjugation step.[1][5]
Q2: How can I improve my conjugation yield?
To enhance your conjugation efficiency, consider the following optimization strategies:
-
Increase Reactant Concentration: The SPAAC reaction is second-order, meaning its rate is dependent on the concentration of both the DBCO and azide reactants.[6] Increasing the concentration of one or both molecules can significantly accelerate the reaction.[4][5]
-
Optimize Molar Ratio: Adjust the molar ratio of the reactants. For conjugating a DBCO-molecule to an azide-containing protein, a 1.5 to 4-fold molar excess of the DBCO-conjugate is often recommended.[5][8] If one component is more precious, the other should be in excess.[6]
-
Adjust Temperature and Time: While reactions can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can increase the reaction rate.[1][8] Similarly, extending the incubation time from a few hours to overnight (12-24 hours) can improve yields, especially for larger molecules.[1][5]
-
Select an Optimal Buffer: The choice of buffer can impact reaction rates. Studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS.[4][8] Generally, a pH between 7.0 and 9.0 is recommended.[1][9]
-
Incorporate PEG Spacers: To overcome steric hindrance, use a DBCO linker that includes a polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG arm extends the DBCO group away from the surface of the biomolecule, improving its accessibility and increasing reaction rates.[4]
Q3: My protein conjugate is precipitating during the reaction. What can I do?
Precipitation is often caused by the increased hydrophobicity of the protein after being labeled with multiple DBCO groups.[1][7]
-
Reduce Molar Excess of DBCO-NHS Ester: During the initial labeling step, use a lower molar excess of the DBCO-NHS ester to reduce the final degree of labeling (DOL).[7]
-
Use PEGylated DBCO Reagents: Employ DBCO linkers containing hydrophilic PEG spacers. This significantly increases the overall hydrophilicity of the final conjugate, reducing the tendency to aggregate and precipitate.[2][7]
-
Control Organic Solvent Concentration: If your DBCO reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the aqueous reaction buffer is low (typically <10-20%) to avoid denaturing and precipitating the protein.[2][6]
Q4: How should I store my DBCO reagents and DBCO-labeled molecules?
Proper storage is critical to maintain the reactivity of your reagents.
-
DBCO-NHS Esters: These are highly sensitive to moisture.[5] Store them at -20°C or -80°C, protected from light and moisture.[8][10] Allow the vial to warm to room temperature before opening to prevent condensation.[5] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][5]
-
DBCO-Labeled Biomolecules: A DBCO-functionalized antibody can be stored at -20°C for up to a month.[3][11] However, the DBCO group can lose reactivity over time due to oxidation and hydration.[3][11] One study noted a 3-5% loss of reactivity for a DBCO-modified IgG over 4 weeks at 4°C or -20°C.[5][9]
Q5: How can I confirm that my conjugation reaction is working?
You can monitor the progress of the SPAAC reaction by tracking the consumption of the DBCO reagent. The DBCO group has a characteristic UV absorbance maximum around 309-310 nm.[4][12] As the reaction proceeds, the concentration of DBCO decreases, leading to a reduction in the absorbance at this wavelength.[6][12] This allows for real-time monitoring of the reaction kinetics.[12]
Quantitative Data Summary
The following tables provide key parameters to guide the design and optimization of your conjugation experiments.
Table 1: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction
| Parameter | Recommended Value | Notes | Source(s) |
| Molar Excess (DBCO:Azide) | 1.5:1 to 4:1 | The more abundant or less critical component should be in excess. This can be inverted if the azide molecule is limited. | [5][6][9] |
| pH | 7.0 - 9.0 | HEPES buffer may offer faster kinetics than PBS. Avoid buffers containing sodium azide. | [1][4][9] |
| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction but may impact biomolecule stability. Room temperature is common. | [1][5][6] |
| Reaction Time | 2 - 24 hours | Longer incubation times can improve yield, especially for complex biomolecules or lower concentrations. | [1][5] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Organic co-solvents (DMSO, DMF) should typically be kept below 20% to prevent protein precipitation. | [6][12] |
Table 2: Recommended Conditions for Labeling Proteins with DBCO-NHS Ester
| Parameter | Recommended Value | Notes | Source(s) |
| Molar Excess (Linker:Protein) | 5- to 30-fold | Optimal ratio should be determined empirically. Use a higher excess for protein concentrations < 5 mg/mL. | [2][5][9] |
| pH | 7.2 - 8.5 | Reaction targets primary amines (e.g., lysine (B10760008) residues). Avoid amine-containing buffers like Tris or glycine. | [13][14] |
| Temperature | Room Temperature | A common and effective temperature for the NHS ester reaction. | [13][15] |
| Reaction Time | 30 - 60 minutes | Incubating for 1-2 hours is also common. | [3][9][15] |
Experimental Protocols
Protocol 1: Labeling a Protein with DBCO-NHS Ester
This protocol provides a general method for labeling an amine-containing protein (e.g., an antibody) with a DBCO-NHS ester.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the click reaction between the DBCO-labeled protein and an azide-functionalized molecule.
-
Prepare Reactants:
-
Prepare the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS or HEPES).[1]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the final conjugate to remove any unreacted starting materials. The method will depend on the properties of the conjugate and reactants, but size-exclusion chromatography (SEC), affinity chromatography, or dialysis are common choices.[7][]
-
-
Storage:
-
Store the purified conjugate in a suitable buffer at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[17]
-
Protocol 3: Monitoring Reaction Progress by UV-Vis Spectrophotometry
This protocol describes how to follow the reaction by monitoring the decrease in DBCO absorbance.
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to measure absorbance at ~309 nm.[4]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 2. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[4]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[4]
-
Visual Guides
Caption: General experimental workflow for protein conjugation using a DBCO linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: DBCO-Val-Cit-PABC-PNP Linker Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the DBCO-Val-Cit-PABC-PNP linker system, particularly in plasma during preclinical and clinical development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for Val-Cit-PABC-based linkers in plasma?
A1: The primary cause of instability for ADCs using a valine-citrulline (Val-Cit) PABC linker is enzymatic cleavage in the bloodstream before the ADC reaches the target tumor cell.[1][2][] While this linker is designed for cleavage by lysosomal proteases like Cathepsin B inside cancer cells, it can be susceptible to premature cleavage by other enzymes present in plasma.[4][5] In mouse and rat plasma, the primary enzyme responsible for this premature cleavage is Carboxylesterase 1C (Ces1C).[1][2][4] This issue is significantly less prevalent in human and non-human primate plasma, where the Val-Cit linker is generally stable.[6][7][8]
Q2: My ADC with a DBCO-Val-Cit-PABC linker shows significant instability in mouse plasma but appears stable in human plasma. Why is there a difference?
A2: This is a well-documented species-specific difference. Mouse plasma contains a high concentration of the enzyme Carboxylesterase 1C (Ces1C), which efficiently hydrolyzes the Val-Cit dipeptide linker.[1][2][9] Humans have a different profile of plasma carboxylesterases, and the human homolog of Ces1C is thought to have a more sterically hindered active site, which prevents it from cleaving the Val-Cit linker effectively.[4] Consequently, the linker is significantly more stable in human circulation, which is a critical consideration when extrapolating preclinical data from rodent models.[6][10]
Q3: How does each component of the this compound linker contribute to its function and potential instability?
A3: Each component has a distinct role:
-
DBCO (Dibenzocyclooctyne): This is the "click chemistry" handle for conjugation to an azide-modified antibody. The DBCO group itself is generally stable in aqueous buffers (pH 6-9) used for bioconjugation.[11][12] However, prolonged incubation, extreme pH, or the presence of certain nucleophiles can lead to its degradation.[11][13] Its stability in plasma is generally considered high, but it's a factor to monitor.
-
Val-Cit (Valine-Citrulline): This dipeptide is the primary functional unit for controlled release. It is designed to be a substrate for Cathepsin B, an enzyme abundant in the lysosomes of tumor cells.[8][14] As discussed, this is also the primary site of off-target cleavage by mouse carboxylesterases.[4]
-
PABC (p-aminobenzyloxycarbonyl): This is a self-immolative spacer.[15][16] Once the Val-Cit dipeptide is cleaved, the PABC linker undergoes a rapid, spontaneous 1,6-elimination reaction.[16][17] This cascade reaction is crucial as it releases the conjugated payload in its active, unmodified form.[15][16] The PABC spacer itself is stable until the enzymatic cleavage of the Val-Cit trigger occurs.
-
PNP (p-nitrophenyl carbonate): This is an activated carbonate that serves as a leaving group for the covalent attachment of an amine- or hydroxyl-containing payload. In the final ADC, the PNP group is no longer present, as it has been replaced by the drug. Therefore, the stability of the PNP group itself is relevant during the synthesis and purification of the linker-payload complex, but not for the plasma stability of the final ADC. The p-nitrophenyl carbonate is susceptible to hydrolysis, especially under basic conditions.[18][19]
Q4: Besides enzymatic cleavage, what other factors can influence the plasma stability of my ADC?
A4: Several factors beyond the linker chemistry itself can impact ADC stability:
-
Conjugation Site: The location of the linker-drug on the antibody can affect stability. Conjugation to sites with high solvent accessibility may lead to increased payload loss, whereas more protected sites can enhance stability.[20][21]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation.[5][20] A common strategy is to optimize for a lower average DAR (e.g., 2 to 4) to improve the pharmacokinetic profile.[5]
-
Payload Hydrophobicity: Highly hydrophobic payloads can contribute to ADC aggregation, which negatively impacts stability and pharmacokinetics.[22]
Troubleshooting Guides
Problem 1: High Levels of Premature Payload Release in Mouse Plasma
You are observing rapid loss of payload from your ADC during an in vitro stability assay using mouse plasma.
-
Root Cause Analysis: The most likely cause is the cleavage of the Val-Cit linker by mouse Carboxylesterase 1C (Ces1C).[2][4][9] This compromises the linker's integrity and leads to premature release of the cytotoxic drug.
-
Troubleshooting Steps:
-
Confirm the Observation: Repeat the plasma stability assay using human plasma as a control. You should observe significantly higher stability in human plasma.[7]
-
Inhibit the Enzyme: Run the mouse plasma stability assay in the presence of a broad-spectrum esterase inhibitor to see if this prevents linker cleavage. This can help confirm that an esterase is responsible.[21]
-
Modify the Linker: If premature cleavage in mouse models is hindering your preclinical studies, consider modifying the linker. A common and effective strategy is to add a glutamic acid residue to the N-terminus of the Val-Cit dipeptide, creating a glutamic acid-valine-citrulline (EVCit) linker. This modification has been shown to block cleavage by Ces1C while retaining sensitivity to Cathepsin B, thus dramatically improving stability in mice.[8][9][21]
-
Consider Alternative Preclinical Models: If linker modification is not feasible, consider using a different rodent species (though rats also express carboxylesterases) or advancing to non-human primate models for pharmacokinetic studies, as the Val-Cit linker is known to be more stable in these species.[8]
-
Problem 2: Inconsistent or Irreproducible Results in Plasma Stability Assays
Your plasma stability data varies significantly between experiments.
-
Root Cause Analysis: Inconsistency can arise from pre-analytical sample handling, analytical methodology, or issues with the reagents themselves.
-
Troubleshooting Steps:
-
Standardize Sample Handling:
-
Minimize the time between sample preparation and analysis.[22]
-
Ensure plasma is properly collected with anticoagulant and stored correctly (typically at -80°C). Avoid repeated freeze-thaw cycles.
-
Immediately stop the reaction at each time point by freezing at -80°C or by protein precipitation (e.g., with acetonitrile).[5][22]
-
-
Validate Analytical Methods:
-
The most common analytical methods are Liquid Chromatography-Mass Spectrometry (LC-MS) for quantifying intact ADC and released payload, and Hydrophobic Interaction Chromatography (HIC) for determining the Drug-to-Antibody Ratio (DAR).[][24][25]
-
Perform system suitability tests on your HPLC/LC-MS system to ensure it is functioning correctly.[22]
-
Ensure your detector is properly calibrated.[22]
-
-
Assess ADC Integrity:
-
Before starting the stability assay, confirm the purity and integrity of your ADC stock using methods like Size Exclusion Chromatography (SEC) to check for aggregation and LC-MS to confirm the initial DAR.
-
-
Quantitative Data Summary
The stability of cleavable linkers is often compared by their half-life in plasma. The following table summarizes reported stability data for different Val-Cit based linkers.
| Linker Type | Species | Plasma Stability (Half-Life) | Key Findings |
| Val-Cit (vc) | Human | High (stable for days) | Generally stable in human circulation.[7][8] |
| Val-Cit (vc) | Mouse | Low (can be < 1-2 days) | Susceptible to rapid cleavage by carboxylesterase Ces1C, leading to premature payload release.[7][9] |
| Glu-Val-Cit (EVCit) | Mouse | High (~12 days) | The addition of a glutamic acid residue effectively blocks cleavage by mouse Ces1C, dramatically improving stability.[9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a DBCO-Val-Cit-PABC-Payload ADC in plasma.
Objective: To determine the rate of payload release from an ADC in plasma over time.
Materials:
-
ADC stock solution of known concentration
-
Human and/or mouse plasma (e.g., from BioreclamationIVT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G magnetic beads (for ADC capture)
-
LC-MS/MS system for payload quantification or LC-MS for intact ADC analysis
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[22]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[22]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.[5][22]
-
Sample Preparation for Analysis (Payload Release):
-
Thaw the plasma aliquots.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the free payload.
-
-
Sample Preparation for Analysis (Intact ADC/DAR):
-
Thaw the plasma aliquots.
-
Capture the ADC from the plasma using Protein A or G magnetic beads.[25][26]
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.[25]
-
Elute the ADC from the beads (e.g., with a low pH buffer like 20mM glycine, 0.1% acetic acid).[25]
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.[26]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point. Plot the data versus time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.[5]
Visualizations
Caption: Linker cleavage pathways in mouse plasma vs. the target cell.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: Troubleshooting decision tree for premature payload release.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 18. emerginginvestigators.org [emerginginvestigators.org]
- 19. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. benchchem.com [benchchem.com]
Preventing premature cleavage of the Val-Cit linker in mouse models
Welcome to the technical support center for Val-Cit linker technologies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of the Val-Cit linker in mouse models, a critical step in the preclinical evaluation of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Val-Cit-containing ADCs in mouse models.
| Issue | Possible Cause | Troubleshooting Steps |
| Premature Drug Release in Mouse Models | The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1c), an enzyme present in rodent plasma.[1][2][3] This leads to off-target toxicity and reduced efficacy.[2] | 1. Confirm Ces1c Sensitivity: - Conduct an in vitro plasma stability assay using mouse plasma.[2] - Compare the stability of your Val-Cit ADC to a control ADC with a known stable linker.[2] - If available, use Ces1c knockout mice for in vivo studies to confirm if premature release is mitigated.[4][5] 2. Modify the Linker: - Introduce a hydrophilic group at the P3 position, such as a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker. This has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[1][2][6][7] 3. Evaluate Alternative Linker Strategies: - Consider linker chemistries not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[2][8] |
| High Off-Target Toxicity (e.g., Neutropenia) | Premature drug release in circulation can be mediated by human neutrophil elastase (NE), which can also cleave the Val-Cit linker.[2][8][9][10] While this is a larger concern in human systems, understanding non-specific cleavage is crucial. | 1. Assess Linker Stability in Relevant Matrices: - Conduct in vitro plasma stability assays using both mouse and human plasma to compare cleavage rates.[10] 2. Linker Modification for Enhanced Specificity: - Explore alternative peptide linkers with higher specificity for tumor-associated proteases like Cathepsin B.[10] - The Glu-Val-Cit linker modification also shows increased stability against non-target proteases.[6][7] |
| Inconsistent Efficacy in Mouse Xenograft Models | The instability of the Val-Cit linker in mouse plasma can lead to reduced potency and inconsistent anti-tumor activity.[4] The amount of active ADC reaching the tumor is diminished due to premature payload release.[1] | 1. Quantify ADC Stability: - Perform pharmacokinetic (PK) studies in mice to determine the half-life of the intact ADC.[5] 2. Correlate Stability with Efficacy: - Compare the efficacy of ADCs with modified, more stable linkers (e.g., EVCit) to the standard Val-Cit linker in the same tumor model.[1][6] 3. Optimize Conjugation Site: - The conjugation site on the antibody can impact linker stability; less solvent-exposed sites may exhibit greater stability.[4] |
Frequently Asked Questions (FAQs)
???+ question "Why is the Val-Cit linker unstable in mice but not in humans?"
???+ question "What is the primary enzyme responsible for Val-Cit cleavage in mice?"
???+ question "How can I improve the stability of my Val-Cit ADC in mouse models?"
???+ question "What experimental models can I use to confirm Ces1c-mediated cleavage?"
???+ question "Besides linker modification, are there other ways to mitigate premature cleavage?"
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[11]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., mouse, rat, human) at 37°C.[11]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[11]
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate proteins.[2]
-
Centrifuge the samples to pellet the precipitated proteins.[2]
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.[2]
-
Alternatively, the amount of intact ADC can be quantified using ELISA.[11]
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and cleavage kinetics.[2][10]
In Vivo Pharmacokinetic Study
Objective: To assess the stability and pharmacokinetic profile of an ADC in an animal model.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice).[11]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[11]
-
Process the blood samples to isolate plasma.[11]
-
Analyze the plasma samples using ELISA to determine the concentration of total antibody and intact ADC.[12]
-
LC-MS/MS can be used to quantify the amount of free payload in the plasma.[12]
-
The difference between the total antibody and intact ADC concentrations indicates the extent of drug deconjugation over time.[11]
Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.[2]
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., ~10 µM final concentration) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT).[2]
-
Add a rat or human liver lysosomal fraction to the reaction mixture.[2]
-
For a negative control, a separate reaction can be set up with a Cathepsin B inhibitor.[2]
-
Incubate the samples at 37°C.[2]
-
At various time points, take an aliquot of the reaction and stop it with cold acetonitrile.[2]
-
Centrifuge the samples and analyze the supernatant by LC-MS to quantify the released payload.[2]
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability.
Caption: Logical pathway of Val-Cit linker cleavage in mice.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Antibody-Drug Conjugate (ADC) Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to Antibody-Drug Conjugate (ADC) aggregation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
Antibody-Drug Conjugate (ADC) aggregation is a critical challenge that can impact the stability, efficacy, and safety of these complex therapeutics.[1][2] Aggregation arises from both the intrinsic properties of the ADC components and the external stresses encountered during manufacturing, storage, and handling.
Key Causes of ADC Aggregation:
-
Physicochemical Properties of ADC Components:
-
Antibody: The choice of monoclonal antibody (mAb), including its format (e.g., full-length, fragment), can influence aggregation propensity.[2] Some antibodies are inherently more prone to aggregation.[3]
-
Payload (Drug): Many cytotoxic payloads are hydrophobic.[4] Their conjugation to the antibody increases the overall hydrophobicity of the ADC, leading to the formation of aggregates to minimize exposure to the aqueous environment.[2][3] The hydrophobicity of payloads like pyrrolobenzodiazepines or duocarmycins is a major driver of aggregation.[5]
-
Linker: The chemical linker connecting the antibody and payload plays a crucial role. Hydrophobic linkers can increase the tendency for aggregation.[2]
-
-
Conjugation Process:
-
Chemistry: The conjugation chemistry itself can introduce stress. For instance, processes that involve the reduction of interchain disulfide bonds can lead to instability and aggregation.[6][7]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug molecules per antibody, generally correlates with a greater propensity for aggregation due to increased hydrophobicity.[2][8][9]
-
Process Conditions: Factors like pH, temperature, and the use of organic co-solvents to solubilize hydrophobic payloads during conjugation can denature the antibody and promote aggregation.[2][3]
-
-
Formulation and Storage:
-
Buffer Conditions: Unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can lead to aggregation.[3] The isoelectric point of the antibody is a critical parameter, as aggregation is more likely at a pH close to this point.[3]
-
Excipients: The absence of appropriate stabilizing excipients can leave the ADC vulnerable to aggregation.
-
Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
-
Storage Conditions: Exposure to thermal stress (elevated temperatures), repeated freeze-thaw cycles, and physical stress like shaking during transportation can all induce aggregation.[2][8] Light exposure can also degrade photosensitive payloads, leading to aggregation.[2]
-
Troubleshooting Guide
This guide addresses common issues encountered during ADC development and provides systematic steps for their resolution.
Problem 1: Increased aggregation observed after payload conjugation.
-
Possible Cause: The payload is highly hydrophobic, leading to increased self-association of the ADC.
-
Troubleshooting Steps:
-
Characterize Payload Hydrophobicity: If not already known, determine the hydrophobicity of the payload.
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR is a common cause of aggregation.[2][9] Aim for a balance that maximizes efficacy while minimizing aggregation.
-
Experiment: Perform conjugation reactions to generate ADCs with varying DARs. Analyze aggregation levels for each using Size Exclusion Chromatography (SEC).
-
-
Modify the Linker: Introduce a more hydrophilic linker. Polyethylene glycol (PEG) linkers, pyrophosphate diester groups, or negatively charged sulfonate groups can help mitigate hydrophobicity-driven aggregation.[2][10]
-
Experiment: Synthesize the ADC using a panel of hydrophilic linkers and compare their aggregation profiles.
-
-
Modify the Payload: If feasible, introduce hydrophilic moieties to the payload itself. For example, the use of glycoside payloads can increase hydrophilicity and reduce aggregation.[2][10]
-
Problem 2: Aggregation occurs during the conjugation reaction.
-
Possible Cause: The reaction conditions (pH, temperature, co-solvents) are destabilizing the antibody.
-
Troubleshooting Steps:
-
Optimize Reaction Buffer:
-
Minimize Co-solvent Concentration: While necessary for solubilizing hydrophobic payloads, use the minimum amount of organic co-solvent required.
-
Control Temperature: Perform the conjugation at the lowest effective temperature to minimize thermal stress.[2]
-
Immobilize the Antibody: Use a solid-phase support, such as an affinity resin, to immobilize the antibody during conjugation. This physically separates the antibody molecules, preventing them from aggregating.[3][5] The "Lock-Release" technology is an example of this approach.[3][11]
-
Problem 3: ADC solution becomes cloudy or forms precipitates upon storage.
-
Possible Cause: The formulation is not adequately stabilizing the ADC, or storage conditions are inappropriate.
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Screen Excipients: Evaluate the effect of various stabilizing excipients, such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (polysorbate 20, polysorbate 80), on ADC stability.[]
-
Optimize Buffer: Ensure the buffer composition and pH provide maximal stability.
-
-
Review Storage and Handling Procedures:
-
Temperature: Store the ADC at the recommended temperature. Perform thermal stress studies to understand its stability profile.[2]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can induce aggregation.[8] Aliquot samples if necessary.
-
Light Exposure: Protect the ADC from light, especially if the payload is photosensitive.[2]
-
Mechanical Stress: Avoid vigorous shaking or agitation.[2]
-
-
Quantitative Data Summary
Table 1: Effect of DAR and Storage Temperature on ADC Aggregation
| ADC Construct | DAR | Storage Temperature (°C) | Aggregation (% HMW Species by SEC) | Reference |
| Trastuzumab-MMAE | 8 | 4 | Moderately aggregated | [10] |
| Trastuzumab-MMAE | 8 | 40 | >95% aggregated | [10] |
| Trastuzumab (naked Ab) | N/A | 4 | Not aggregated | [10] |
| Trastuzumab (naked Ab) | N/A | 40 | Not aggregated | [10] |
| Trastuzumab-MMAU | 8 | 4 | Not aggregated | [10] |
| Trastuzumab-MMAU | 8 | 40 | 2% aggregated | [10] |
HMW: High Molecular Weight; SEC: Size Exclusion Chromatography; MMAE: Monomethyl auristatin E; MMAU: A more hydrophilic auristatin derivative.
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[2]
-
Methodology:
-
System Preparation:
-
Use an HPLC or UHPLC system equipped with a UV detector.
-
Select a size-exclusion column appropriate for the molecular weight range of the ADC and its aggregates (e.g., TSKgel G3000SWxl).
-
-
Mobile Phase:
-
Prepare an isocratic mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 100 µL.
-
Detection: Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer and high molecular weight (HMW) species.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of HMW peaks / Total Area of all peaks) * 100.
-
-
2. Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: To measure the size distribution of particles in the ADC solution and detect the presence of aggregates.
-
Methodology:
-
Sample Preparation:
-
Filter the ADC sample through a low-protein-binding filter (e.g., 0.1 or 0.22 µm) to remove dust and extraneous particles.
-
Dilute the sample to an appropriate concentration in a suitable buffer to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Set the measurement parameters, including temperature, scattering angle (typically 90° or 173°), and data acquisition time.
-
-
Measurement:
-
Place the cuvette containing the sample into the instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI). An increase in the average particle size or PDI over time or under stress conditions indicates aggregation.
-
-
Visualizations
Caption: Key factors contributing to ADC aggregation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing the Drug-to-Antibody Ratio (DAR) for Improved Therapeutic Index
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) to enhance their therapeutic index.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio.
Q1: What is the drug-to-antibody ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3] It is considered a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1][4][5] An insufficient drug load can make the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from the body, and issues with aggregation.[1][4][6] Therefore, controlling the DAR is a critical step in the manufacturing process to ensure a consistent, safe, and effective therapeutic product.[1][4]
Q2: How does DAR impact the therapeutic index of an ADC?
The therapeutic index is the ratio between the toxic dose and the effective dose of a drug.[7] The goal of ADC development is to widen this index.[7][8] DAR is a key parameter in this optimization.[9][10]
-
Efficacy : Generally, a higher DAR leads to increased potency, as more cytotoxic payload is delivered to the target cell.[6][11]
-
Toxicity : High DAR values (e.g., >8) can increase the risk of off-target toxicity and may alter the ADC's pharmacokinetic profile, leading to faster clearance and reduced efficacy.[4][6][11] High DAR is also associated with increased hydrophobicity, which can cause the ADC to aggregate, further accelerating its clearance.
Finding an optimal DAR is about balancing potency and safety to maximize the therapeutic window.[10] For many ADCs currently in development, an average DAR of 2 to 4 is often found to provide a favorable balance.[10][11][12]
Q3: What are the main challenges associated with a high DAR?
While a higher DAR can increase potency, it presents several significant challenges:
-
Increased Aggregation : Higher drug loads often increase the hydrophobicity of the ADC, leading to a greater tendency for molecules to aggregate. Aggregation can reduce efficacy and increase immunogenicity.
-
Faster Clearance : ADCs with high DAR values (e.g., 9-10) have been shown to be cleared from circulation more rapidly, often due to accumulation in the liver.[6][11] This reduces the time the ADC has to reach the tumor cells, potentially decreasing overall efficacy.[6][11]
-
Manufacturing and Formulation Difficulties : The increased hydrophobicity of high-DAR ADCs can make them more difficult to purify and formulate, sometimes requiring organic modifiers.[1]
-
Potential for Increased Toxicity : A higher drug load can lead to greater off-target toxicity if the payload is released prematurely or if the ADC is taken up by healthy tissues.[13][]
Q4: What are the primary methods for controlling DAR during manufacturing?
Controlling the DAR is crucial for producing a consistent ADC product. Key strategies include:
-
Site-Specific Conjugation : This is a leading strategy to produce homogeneous ADCs with a precise DAR.[15] By engineering specific sites on the antibody (e.g., through specific cysteine or non-natural amino acid residues), conjugation can be directed to precise locations.[15]
-
Enzymatic Conjugation : Enzymes like transglutaminase can be used for highly selective conjugation, allowing for better control over the final DAR.[15]
-
Stoichiometry and Process Control : Carefully controlling the molar ratio of the linker-payload to the antibody is fundamental.[15][16] Additionally, precisely managing reaction parameters such as pH, temperature, and reaction time is a cornerstone of DAR optimization.[15][16]
-
Linker-Payload Design : The properties of the linker and payload can influence the conjugation process.[15] Fine-tuning the linker design can help stabilize the final product and improve manufacturability.[15]
Section 2: Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
| Question/Issue | Possible Causes | Recommended Troubleshooting Steps |
| Low average DAR despite using the correct molar ratio of drug-linker to antibody. | 1. Suboptimal Reaction Conditions : Incorrect pH, temperature, or reaction time can lower conjugation efficiency.[16] 2. Inefficient Antibody Reduction (for Cysteine Conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.[1] 3. Degraded/Inactive Drug-Linker : The drug-linker complex may have degraded due to improper storage or handling.[16] 4. Interfering Buffer Components : Certain buffer additives can hinder the conjugation reaction.[16] | 1. Optimize Reaction Parameters : Systematically vary pH, temperature, and incubation time to find the optimal conditions for your specific components.[16] 2. Verify Reduction Efficiency : Ensure the concentration and quality of the reducing agent (e.g., TCEP) are correct and optimize the reduction incubation time and temperature.[1] 3. Confirm Drug-Linker Activity : Use a fresh batch of the drug-linker or verify the activity of the existing stock.[16] 4. Perform Buffer Exchange : If necessary, exchange the antibody into a suitable conjugation buffer (e.g., PBS) to remove interfering substances.[16] |
| High batch-to-batch variability and inconsistent DAR values. | 1. Variable Starting Materials : Batch-to-batch differences in the antibody or drug-linker purity and concentration.[1][16] 2. Lack of Precise Process Control : Minor variations in reaction parameters (pH, temperature, time) can significantly impact the final DAR.[15][16] 3. Inconsistent Purification Process : Differences in purification methods can lead to the enrichment of different DAR species in the final product.[16] | 1. Characterize Starting Materials : Thoroughly characterize all starting materials before each conjugation run to ensure consistent quality.[16] 2. Implement Strict Process Controls : Carefully monitor and control all reaction parameters. Use calibrated equipment and standardized procedures.[15][16] 3. Standardize Purification Protocol : Use a consistent and well-defined purification method (e.g., specific column, gradient, and fraction collection) for all batches.[16] |
| ADC aggregation is observed after conjugation or during storage. | 1. High Average DAR : A high drug load increases the hydrophobicity of the ADC, promoting aggregation.[1] 2. Inappropriate Buffer Conditions : The pH or ionic strength of the formulation buffer may not be optimal for ADC stability.[16] 3. Harsh Conjugation or Purification Conditions : High temperatures, extreme pH, or the use of certain organic solvents can denature the antibody.[16] | 1. Reduce Molar Excess of Drug-Linker : Using a lower drug-linker to antibody ratio during conjugation can result in a lower average DAR and reduced aggregation.[16] 2. Optimize Formulation Buffer : Screen different buffer conditions (e.g., pH, excipients like polysorbate) to find a formulation that minimizes aggregation.[16] 3. Use Milder Conditions : Ensure that conjugation and purification steps are performed under mild conditions to maintain the integrity of the antibody. |
| Analytical results for DAR are inconsistent across different methods (e.g., UV/Vis vs. HIC). | 1. Method-Specific Limitations : UV/Vis only provides an average DAR and can be inaccurate if spectra overlap, while HIC resolves different species but quantification can be complex.[3][17] 2. Presence of Free Drug : Unconjugated (free) drug in the sample can lead to an overestimation of the average DAR by UV/Vis spectroscopy.[3] 3. Incomplete Resolution in Chromatography : For HIC or RP-HPLC, poor separation between different DAR species can lead to inaccurate quantification. | 1. Use Orthogonal Methods : Understand the principles of each method. Use a high-resolution method like Mass Spectrometry (MS) to confirm results from UV/Vis or HIC.[2][3] 2. Ensure Sample Purity : Purify the ADC sample thoroughly to remove any unconjugated payload before analysis by UV/Vis. 3. Optimize Chromatographic Method : Adjust the gradient, flow rate, or column chemistry to improve the separation of DAR species. |
Section 3: Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cysteine-Based Conjugation via Interchain Disulfide Bond Reduction
This protocol describes a common method for conjugating a maleimide-activated drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated drug-linker dissolved in a compatible solvent (e.g., DMSO)
-
Conjugation Buffer: PBS with EDTA (e.g., 5 mM), pH 7.4
-
Quenching Reagent: N-acetylcysteine
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation : Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Antibody Reduction :
-
Add the TCEP solution to the antibody solution. A typical molar ratio is 2.5 moles of TCEP per mole of antibody to reduce the four interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours. This step exposes the reactive thiol (-SH) groups.[1]
-
-
Conjugation :
-
Cool the reduced antibody solution to room temperature.
-
Add the maleimide-activated drug-linker to the reduced antibody. A typical molar ratio is 8-10 moles of drug-linker per mole of antibody.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching :
-
Add a molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification :
-
Purify the resulting ADC from excess drug-linker and quenching reagent using a desalting column or SEC. The ADC should be eluted in a suitable formulation buffer.
-
-
Characterization :
-
Determine the protein concentration (e.g., by A280) and analyze the DAR using one of the methods described below.
-
Protocol 2: DAR Determination by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.[2]
Principle: By measuring the absorbance of the ADC at two wavelengths (280 nm for the antibody and the λ_max_ for the drug), the concentrations of each component can be determined using the Beer-Lambert law.[2][]
Procedure:
-
Determine Extinction Coefficients : Experimentally determine the molar extinction coefficients (ε) for both the naked antibody and the free drug at 280 nm and at the drug's λ_max_.
-
Measure ADC Absorbance : Dilute the purified ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_).[17]
-
Calculate Concentrations : Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab_) and the drug (C_Drug_):
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)
-
-
Calculate Average DAR :
-
Average DAR = C_Drug_ / C_Ab_
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity, allowing for the quantification of the distribution of different DAR species.[19]
Materials & Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)[17]
Procedure:
-
Sample Preparation : Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography :
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis :
-
The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.), as higher DARs are more hydrophobic.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the formula:
-
Average DAR = Σ [(% Peak Area of Species) * (DAR of Species)] / 100[2]
-
-
Section 4: Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio on ADC Properties
| Property | Low DAR (e.g., 2) | Optimal DAR (e.g., 4) | High DAR (e.g., 8) |
| Potency | Lower in vitro potency. | Often optimal balance of potency and tolerability.[11] | Highest in vitro potency, but may not improve therapeutic outcome in vivo.[1][6] |
| Toxicity | Generally lower systemic toxicity.[1] | Balanced toxicity profile. | Increased risk of systemic and off-target toxicity.[1] |
| Pharmacokinetics (PK) | Longer plasma half-life, slower clearance.[1] | Moderate clearance. | Shorter plasma half-life, faster clearance.[1][6][11] |
| Hydrophobicity | Lower | Moderate | Higher.[1] |
| Aggregation Risk | Low | Moderate | High.[1] |
| Manufacturability | Easier to formulate and purify. | Manageable. | Challenging to formulate and purify.[1] |
Table 2: Comparison of Key Analytical Methods for DAR Determination
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine antibody and drug concentrations based on their distinct extinction coefficients.[2][17] | Simple, rapid, and requires minimal sample preparation.[17] | Provides only the average DAR, not the distribution. Can be inaccurate if spectra overlap or if free drug is present.[3][17] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Higher DAR species are more hydrophobic and elute later.[17][19] | Provides both the average DAR and the distribution of drug-loaded species. Uses non-denaturing conditions.[3] | May have lower resolution for lysine-conjugated ADCs. The mobile phase is not compatible with MS.[3] |
| Reversed-Phase HPLC (RP-HPLC) | Separates species based on hydrophobicity under denaturing conditions. Often used on reduced antibody chains. | High resolution. Compatible with MS analysis. Can also quantify free drug.[3] | Denaturing conditions can dissociate some cysteine-linked ADCs.[20] |
| Mass Spectrometry (MS) | Measures the precise molecular weight of the intact ADC and its subunits to identify and quantify each DAR species.[17] | Provides the most detailed characterization, including accurate mass of each species and precise average DAR.[2] | Requires more complex instrumentation and data analysis (deconvolution).[17] |
Section 5: Diagrams and Workflows
This section contains diagrams created using Graphviz (DOT language) to visualize key workflows and relationships.
Caption: High-level workflow for ADC development with a focus on DAR optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. tandfonline.com [tandfonline.com]
- 15. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analytical Characterization of Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for the analytical characterization of Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
I. Heterogeneity and Drug-to-Antibody Ratio (DAR) Determination
The inherent heterogeneity of ADCs, resulting from the conjugation process, presents a significant analytical challenge.[1] This heterogeneity can impact both the safety and efficacy of the therapeutic.[1] Accurate determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species is therefore critical.[2][3]
Frequently Asked Questions (FAQs)
Q1: What makes ADC heterogeneity a critical quality attribute (CQA)?
A1: ADC heterogeneity is a CQA because the number and location of conjugated drugs can significantly affect the ADC's properties.[1] Variations in the drug-to-antibody ratio (DAR) can influence efficacy, toxicity, and pharmacokinetics.[2] For instance, a low DAR may reduce potency, while a high DAR can lead to increased toxicity and altered pharmacokinetic profiles.[1][2] The manufacturing process, including conjugation chemistry (e.g., lysine (B10760008) vs. cysteine conjugation), can lead to a mixture of ADC species with different DARs and conjugation sites.[1][4]
Q2: Which analytical techniques are most commonly used for DAR determination?
A2: The most common techniques for DAR determination are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC) coupled with Mass Spectrometry (MS), and UV/Vis spectroscopy.[5][6] HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[5] RP-LC-MS can be used to determine the mass of the intact ADC or its subunits, from which the DAR can be calculated.[7] UV/Vis spectroscopy offers a simpler, though less detailed, method by measuring the absorbance of the antibody and the drug at their respective maximal wavelengths.[6]
Q3: What are the limitations of using UV/Vis spectroscopy for DAR determination?
A3: While simple, UV/Vis spectroscopy for DAR determination has notable limitations. The presence of free drug in the sample can interfere with the measurement and lead to an overestimation of the DAR value.[1] This method also only provides an average DAR and does not give information about the distribution of different drug-loaded species.[6] Furthermore, it is only applicable when the drug has a distinct UV/Vis chromophore from the antibody.[6]
Troubleshooting Guide: DAR Determination by HIC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of DAR species | - Suboptimal salt gradient- Inappropriate stationary phase- High sample load | - Optimize the salt gradient (e.g., ammonium (B1175870) sulfate) to improve separation.[8]- Screen different HIC columns with varying hydrophobicity.- Reduce the amount of sample injected onto the column. |
| Peak tailing | - Secondary interactions between the ADC and the column matrix- Unfavorable buffer conditions | - Add a small amount of an organic modifier (e.g., isopropanol) to the mobile phase to reduce hydrophobic interactions.[9]- Adjust the pH or salt concentration of the mobile phase.[3] |
| Irreproducible retention times | - Inconsistent mobile phase preparation- Column degradation | - Ensure accurate and consistent preparation of mobile phases, especially the high-salt buffer.[8]- Use a guard column and ensure the main column is properly cleaned and stored. |
| ADC precipitation on the column | - High salt concentration in the mobile phase exceeding ADC solubility | - Assess the solubility of the ADC in the high-salt mobile phase before analysis.[10]- Consider using a different salt or a lower starting salt concentration. |
Experimental Protocol: Generic HIC Method for DAR Analysis
This protocol provides a general framework for the analysis of ADC DAR by HIC. Optimization of specific parameters will be required for individual ADCs.
Materials:
-
HIC column (e.g., Butyl, Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[10]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[10]
-
Optional: Organic modifier (e.g., Isopropanol)[9]
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.[10]
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30-60 minutes) to elute the ADC species.[10] ADC species will elute in order of increasing hydrophobicity (lower DAR to higher DAR).
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the drug, if applicable.
-
Data Analysis: Integrate the peak areas for each DAR species to determine the drug load distribution and calculate the average DAR.
Figure 1. Workflow for ADC production and analytical characterization.
II. Aggregation Analysis
Aggregation is a common issue for biotherapeutics, and ADCs can be more prone to aggregation than their parent monoclonal antibodies (mAbs) due to the conjugation of hydrophobic payloads.[7][11] Aggregates can impact product efficacy and may elicit an immunogenic response.[11]
Frequently Asked Questions (FAQs)
Q1: Why are ADCs more susceptible to aggregation than unconjugated mAbs?
A1: The conjugation of hydrophobic small-molecule drugs to the antibody surface increases the overall hydrophobicity of the ADC, which can promote self-association and aggregation.[11] The chemical processes involved in conjugation can also potentially disrupt the native structure of the antibody, further increasing the propensity for aggregation.[7] Higher DAR species are often more prone to aggregation.[12]
Q2: What is the primary method for detecting and quantifying ADC aggregates?
A2: Size Exclusion Chromatography (SEC) is the most widely used technique for the separation and quantification of ADC aggregates, monomers, and fragments based on their hydrodynamic size.[13][14]
Troubleshooting Guide: ADC Aggregation Analysis by SEC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing) | - Secondary hydrophobic interactions between the ADC and the SEC column matrix.[15]- Inappropriate mobile phase composition. | - Add an organic modifier (e.g., 10-15% isopropanol (B130326) or acetonitrile) to the mobile phase to disrupt hydrophobic interactions.[16][17]- Optimize the salt concentration and pH of the mobile phase.[6] |
| Low recovery of ADC from the column | - Adsorption of the ADC to the column material. | - Use a bio-inert HPLC system and column to minimize adsorption.[14]- Adjust mobile phase conditions (e.g., increase salt concentration) to reduce non-specific binding.[6] |
| Inaccurate quantification of aggregates | - Co-elution of different species.- Poor resolution. | - Optimize the flow rate; a lower flow rate generally improves resolution.[3]- Ensure the column is not overloaded with the sample.[18] |
Experimental Protocol: Generic SEC Method for Aggregation Analysis
This protocol provides a general method for analyzing ADC aggregates. Specific conditions should be optimized for each ADC.
Materials:
-
SEC column suitable for protein analysis
-
Mobile Phase: (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)[6]
-
Optional: Organic modifier (e.g., 10-15% isopropanol)[17]
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample in the mobile phase. Filter the sample if it contains particulates.[3]
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the mobile phase isocratically at a constant flow rate. Aggregates will elute first, followed by the monomer, and then fragments.
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks to determine their relative percentages.
Figure 2. ADC aggregation pathway and contributing factors.
III. Charge Variant Analysis
Charge heterogeneity is another important quality attribute of ADCs, arising from post-translational modifications (PTMs) of the antibody and the conjugation process itself.[18][19]
Frequently Asked Questions (FAQs)
Q1: What causes charge variants in ADCs?
A1: Charge variants in ADCs can originate from the antibody itself (e.g., deamidation, C-terminal lysine clipping) or be introduced during the conjugation process.[3][18] The linker and drug may carry a charge, or the conjugation reaction can modify charged amino acid residues on the antibody, such as converting a basic lysine to a neutral amide.[20]
Q2: What techniques are used to analyze ADC charge variants?
A2: The primary techniques for charge variant analysis are ion-exchange chromatography (IEX), particularly cation-exchange chromatography (CEX), and capillary electrophoresis methods like imaged capillary isoelectric focusing (iCIEF).[4][20][21] These methods separate ADC species based on differences in their net charge or isoelectric point (pI).[21]
Troubleshooting Guide: Charge Variant Analysis by CEX and iCIEF
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complex or unexpected peak profiles (iCIEF) | - ADC instability during analysis.- High degree of post-translational modifications. | - For complex profiles from lysine-conjugated ADCs, grouping peaks may not be informative.[11]- Investigate potential on-instrument degradation of the ADC. |
| Poor separation of variants (CEX) | - Suboptimal pH or salt gradient. | - Optimize the pH or salt gradient to improve the resolution of charge variants.[22]- Consider using a pH gradient instead of a salt gradient for better resolution in some cases. |
| Discrepancies between CEX and iCIEF results | - Different separation principles (net charge vs. pI). | - Recognize that these methods can provide complementary information.[23]- Use both techniques for a comprehensive characterization of charge heterogeneity.[23] |
Experimental Protocol: Generic CEX Method for Charge Variant Analysis
This protocol outlines a general approach for CEX analysis of ADCs. Method optimization is crucial for achieving desired separation.
Materials:
-
Cation-exchange column
-
Mobile Phase A: Low ionic strength buffer (e.g., 20 mM MES, pH 6.0)
-
Mobile Phase B: High ionic strength buffer (e.g., 20 mM MES, 200 mM NaCl, pH 6.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the CEX column with Mobile Phase A.
-
Sample Preparation: Buffer exchange the ADC sample into Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Elution: Apply a linear salt gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the bound ADC variants. Acidic variants typically elute earlier than basic variants.
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the main isoform and the acidic and basic variants to determine their relative abundance.
IV. Free Drug Analysis
The presence of unconjugated (free) cytotoxic drug in the final ADC product is a critical safety concern due to its high potency.[24][25]
Frequently Asked Questions (FAQs)
Q1: Why is it important to measure free drug levels in ADC preparations?
A1: The cytotoxic drugs used in ADCs are highly potent, and any non-specifically released or residual free drug can lead to systemic toxicity, compromising the safety of the therapeutic.[24] Therefore, the level of free drug is a critical quality attribute that must be strictly controlled.[25]
Q2: What is the preferred method for quantifying trace amounts of free drug?
A2: Reversed-Phase Liquid Chromatography (RP-LC), often coupled with mass spectrometry (MS) or UV detection, is the most common and sensitive method for the analysis of free drug-related species.[25] Two-dimensional LC (2D-LC) systems, which combine SEC in the first dimension to separate the ADC from small molecules, followed by RP-LC in the second dimension, are also employed to enhance sensitivity and reduce matrix effects.[24]
Troubleshooting Guide: Free Drug Analysis by RP-LC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of free drug | - Adsorption of the hydrophobic drug to sample vials or chromatography hardware. | - Use low-adsorption vials and tubing.- Optimize sample preparation to ensure complete extraction of the free drug. |
| Interference from the ADC peak | - Incomplete separation of the free drug from the large ADC molecule. | - Optimize the RP-LC gradient to achieve baseline separation.[25]- Employ a 2D-LC (SEC-RP-LC) method to remove the ADC before RP-LC analysis.[24] |
| Column fouling | - Irreversible binding of the ADC to the RP column. | - Implement a sample preparation step (e.g., protein precipitation or 2D-LC) to remove the bulk protein before injection onto the RP column.[24] |
| Inaccurate quantification | - Matrix effects in complex samples.- Instability of the free drug during sample preparation and analysis. | - Use a stable isotope-labeled internal standard for MS-based quantification.- Evaluate the stability of the free drug under the analytical conditions and in the sample matrix.[26] |
Experimental Protocol: Generic 2D-LC (SEC-RP-LC) Method for Free Drug Analysis
This protocol describes a general 2D-LC approach for sensitive free drug analysis.
Materials:
-
SEC column (1st dimension)
-
RP column (e.g., C18) (2nd dimension)
-
2D-LC system with a switching valve
-
Mass spectrometer or UV detector
-
SEC Mobile Phase: (e.g., Ammonium acetate (B1210297) buffer)[24]
-
RP Mobile Phase A: (e.g., 0.1% formic acid in water)
-
RP Mobile Phase B: (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
1st Dimension (SEC) Separation:
-
Inject the ADC sample onto the SEC column.
-
Elute with the SEC mobile phase to separate the large ADC molecules from the smaller free drug species.
-
-
Heart-Cutting and Transfer:
-
Use the switching valve to direct the fraction containing the free drug from the SEC eluent to the RP column.
-
-
2nd Dimension (RP-LC) Separation:
-
Apply a gradient of RP Mobile Phase B to elute and separate the free drug and related impurities on the RP column.
-
-
Detection and Quantification:
-
Detect the free drug using MS or UV.
-
Quantify the amount of free drug using a calibration curve prepared with a reference standard.[25]
-
References
- 1. lcms.cz [lcms.cz]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 5. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. casss.org [casss.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Ion-exchange chromatography, capillary isoelectric focusing, and capillary zone electrophoresis coupled to mass spectrometry for charge variant analysis of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis Strategies of Antibody Charge Variants - Creative Proteomics [creative-proteomics.com]
- 24. agilent.com [agilent.com]
- 25. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
Potential side reactions in DBCO-azide click chemistry
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as DBCO-azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and answer frequently asked questions regarding potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in DBCO-azide click chemistry?
A1: While DBCO-azide click chemistry is highly specific and bioorthogonal, several potential side reactions can occur under certain conditions.[1][2] The most prominent include:
-
Reaction with Thiols: The strained alkyne in the DBCO core can react with free sulfhydryl groups (e.g., from cysteine residues) in a "thiol-yne" addition reaction.[3]
-
Azide (B81097) Reduction: Azide groups can be reduced by common reducing agents like DTT, TCEP, or β-mercaptoethanol, rendering them inactive for the click reaction.[4] Phosphine-based reagents can also reduce azides via the Staudinger reaction.[5][6]
-
DBCO Degradation: DBCO is unstable under strongly acidic conditions, such as during peptide cleavage from a resin using high concentrations of trifluoroacetic acid (TFA), which can cause an inactivating rearrangement.[7][8] It has also been shown to degrade in the presence of certain reactive species like sodium hypochlorite.[9][10]
-
Hydrolysis of Linkers: If using DBCO-NHS esters to label proteins, the NHS ester is susceptible to hydrolysis, especially in aqueous buffers, which competes with the desired amine conjugation.[11][12] Similarly, maleimide (B117702) functional groups used for thiol-specific labeling can hydrolyze at pH values above 7.5.[4]
Q2: Can I use buffers containing sodium azide (NaN₃) as a preservative?
A2: It is strongly recommended to avoid buffers containing sodium azide.[1][11] The azide ion (N₃⁻) from sodium azide will compete with your azide-labeled biomolecule for the DBCO reagent.[13] This competition significantly reduces the efficiency of the desired conjugation reaction, particularly for the SPAAC reaction, which is sensitive even to low concentrations of inorganic azide.[13]
Q3: How stable is the DBCO group on a labeled biomolecule?
A3: The DBCO group is generally stable under typical physiological conditions (pH, temperature).[14][15] DBCO-modified antibodies have been shown to lose only about 3-5% of their reactivity towards azides after four weeks of storage at 4°C or -20°C.[4] However, for long-term storage, buffers containing azides or thiols should be avoided.[4] The DBCO moiety is not stable in strongly acidic conditions.[7][8]
Q4: My DBCO reagent seems to have low solubility in my aqueous buffer. What should I do?
A4: Many DBCO reagents have low aqueous solubility.[4] It is standard practice to first dissolve the DBCO reagent in a dry, water-miscible organic solvent like DMSO or DMF and then add it to the final reaction buffer.[1][11] Keep the final concentration of the organic solvent as low as possible, typically below 10-20%, to avoid precipitating proteins.[1][4] The use of DBCO reagents containing a hydrophilic PEG linker can also significantly improve water solubility and reduce aggregation issues.[1][14]
Troubleshooting Guide
This guide addresses the common problem of low or no conjugation product.
Problem: No or Low Yield of Conjugated Product
There are several potential causes for a failed or low-efficiency DBCO-azide conjugation. The logical workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield DBCO-azide reactions.
Side Reaction Pathways and Quantitative Data
The primary goal is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, various reactants can lead to undesired products.
Caption: Desired SPAAC pathway and common interfering side reactions.
Quantitative Impact of Interfering Substances
The presence of interfering substances can dramatically decrease reaction efficiency. The table below summarizes the effect of sodium azide (NaN₃) on the degree of labeling (DOL) in a model SPAAC reaction.
| NaN₃ Concentration (wt%) | NaN₃ Concentration (mM) | Resulting Degree of Labeling (DOL) | Efficiency Decrease |
| 0% (Control) | 0 | 1.00 (Normalized) | - |
| 0.03% | 4.6 | 0.45 | 55% |
| 0.3% | 46 | 0.15 | 85% |
| 3% | 460 | 0.14 | 86% |
| Data synthesized from experiments conjugating azide-modified ovalbumin with a sulfo-Cyanine3 DBCO reagent.[13] |
As shown, even very low concentrations of free azide can drastically inhibit the SPAAC reaction.[13]
Key Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol describes a general method for conjugating a DBCO-labeled protein with an azide-labeled molecule (e.g., oligonucleotide, peptide).
Materials:
-
DBCO-activated biomolecule #1
-
Azide-activated biomolecule #2
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Crucially, do not use buffers containing sodium azide. [1][11]
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
Procedure:
-
Preparation: Prepare the azide-containing sample in the reaction buffer.[11] If your DBCO-reagent is not readily water-soluble, dissolve it first in a minimal amount of DMSO or DMF.[1]
-
Reaction Setup: Add the DBCO-labeled molecule to the azide-labeled molecule. A 1.5 to 4-fold molar excess of one component over the other is recommended to drive the reaction to completion.[1][4]
-
Incubation: Incubate the reaction mixture. Typical reaction times are 2-4 hours at room temperature or 4-12 hours at 4°C.[1][15] Longer incubation times (up to 18 hours) can sometimes improve yield.[14]
-
Monitoring (Optional): The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[1]
-
Purification: Once the reaction is complete, the final conjugate can be purified from excess, unreacted starting materials using standard methods like size-exclusion chromatography (SEC), dialysis, or HPLC.[1][15]
Protocol 2: Testing for DBCO Reactivity with Thiols
This protocol helps determine if non-specific labeling due to thiol-yne reactions is a concern in your system.[3]
Materials:
-
Mtsea-dbco or other DBCO reagent
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Azide-containing molecule (positive control)
-
Reaction Buffer: PBS, pH 7.4
-
Analysis equipment: Mass Spectrometry or HPLC
Procedure:
-
Reaction Setup: Prepare two separate samples in PBS buffer:
-
Sample A (Thiol Test): Mix your thiol-containing molecule with an equimolar amount of the DBCO reagent.
-
Sample B (Azide Control): Mix your azide-containing molecule with an equimolar amount of the DBCO reagent.
-
-
Incubation: Incubate both samples under your standard reaction conditions (e.g., 4 hours at room temperature).
-
Analysis: Analyze the reaction products using mass spectrometry or HPLC.
-
In Sample B, you should observe a new peak corresponding to the mass of the desired DBCO-azide conjugate.
-
In Sample A, the presence of a new peak corresponding to the mass of the DBCO-thiol adduct indicates a side reaction has occurred.[3] The relative size of this peak compared to the starting material can give an estimate of the side reaction's extent.[3]
-
Protocol 3: Activating a Protein with DBCO-NHS Ester
This protocol is for the initial step of labeling a protein or other amine-containing biomolecule with DBCO.
Materials:
-
Protein solution (1-10 mg/mL)
-
Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7-9.[11] Do not use Tris or glycine (B1666218) buffers. [4][11]
-
DBCO-NHS Ester
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Immediately before use, prepare a stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO.[1] NHS esters are moisture-sensitive and will hydrolyze in water.[11][12]
-
Reaction Setup: Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to your protein solution.[1][4] Ensure the final DMSO concentration remains below 20% to prevent protein precipitation.[1]
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[4][16]
-
Quenching & Purification: The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM and incubating for 15 minutes.[14][16] Remove excess, unreacted DBCO-NHS ester by desalting, dialysis, or a spin column.[4][16] The resulting DBCO-labeled protein is now ready for conjugation with an azide-labeled molecule as described in Protocol 1.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. lifetein.com [lifetein.com]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Val-Cit Linker Instability in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Val-Cit linker instability in preclinical antibody-drug conjugate (ADC) studies.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the Val-Cit linker?
The Valine-Citrulline (Val-Cit) linker is designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, primarily Cathepsin B, which are highly expressed within tumor cells.[1][2][] Upon internalization of the ADC into the target cancer cell, Cathepsin B hydrolyzes the amide bond between the valine and citrulline residues. This cleavage initiates a self-immolative cascade of the para-aminobenzylcarbamate (PABC) spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[1][4]
Q2: Why am I observing premature payload release in my mouse preclinical models?
Premature payload release in mouse models is a common issue with Val-Cit linkers and is often attributed to the activity of a specific mouse carboxylesterase, Ces1c.[][5] This enzyme is present in mouse plasma and can recognize and cleave the Val-Cit dipeptide, leading to off-target toxicity and reduced ADC efficacy in rodent models.[][5] This instability is a critical consideration when interpreting preclinical data from mouse studies.
Q3: What is causing the off-target toxicity, specifically neutropenia, observed in some preclinical studies?
Off-target toxicity, particularly neutropenia, can be a consequence of premature payload release in the bloodstream.[6][7] Human neutrophil elastase (NE), a serine protease secreted by neutrophils, has been identified as an enzyme capable of cleaving the Val-Cit linker.[8][9] This premature cleavage can lead to the release of the cytotoxic payload in circulation, causing damage to healthy hematopoietic cells, including neutrophil precursors, which can result in neutropenia.[6]
Q4: How can I improve the stability of my Val-Cit linker-based ADC?
Several strategies can be employed to enhance the stability of Val-Cit linkers:
-
Linker Modification: Introducing a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1c cleavage.[][5]
-
Exolinker Technology: Repositioning the cleavable peptide linker to the exo position of the PABC moiety can enhance stability, improve hydrophilicity, and provide resistance to enzymatic degradation.[8][9]
-
Tandem-Cleavage Linkers: This strategy involves a two-step enzymatic release mechanism. A protective group, such as a glucuronide moiety, masks the dipeptide linker from premature cleavage in circulation. Upon internalization into the lysosome, the protective group is removed by a first enzyme (e.g., β-glucuronidase), exposing the Val-Cit linker for subsequent cleavage by Cathepsin B.[1][10][11]
Q5: What is the impact of Drug-to-Antibody Ratio (DAR) on ADC stability and aggregation?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences an ADC's properties. Higher DAR values, especially with hydrophobic payloads and linkers, increase the overall hydrophobicity of the ADC. This can lead to a higher propensity for aggregation, which in turn can result in faster clearance from circulation and reduced therapeutic efficacy.[12][13][14] Optimizing the DAR is crucial for balancing potency with stability and minimizing aggregation.
Troubleshooting Guides
Issue 1: Premature Drug Release in Preclinical Mouse Models
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[][5]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC with a control ADC that has a more stable linker (e.g., a non-cleavable linker or a Glu-Val-Cit linker).
-
If available, perform in vivo studies in Ces1c knockout mice to confirm if the premature release is mitigated.[4][15]
-
-
Modify the Linker:
-
Synthesize an ADC with a modified linker, such as a Glu-Val-Cit (EVCit) linker, which has demonstrated increased resistance to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[][5]
-
-
Evaluate Alternative Linker Technologies:
Issue 2: Off-Target Toxicity (e.g., Neutropenia) in Preclinical Studies
Possible Cause: Premature payload release mediated by human neutrophil elastase (NE).[8][9]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor the release of the payload over time using methods like LC-MS.
-
-
Linker Modification for NE Resistance:
-
Design and synthesize linkers with amino acid sequences that are less susceptible to NE cleavage. For example, incorporating glutamic acid has shown to provide resistance.[8]
-
-
Consider Alternative Payloads:
-
If the payload is highly potent and contributes significantly to the observed toxicity, evaluating alternative payloads with a wider therapeutic window might be necessary.
-
Issue 3: ADC Aggregation During Formulation or Storage
Possible Cause: Increased hydrophobicity due to the linker and payload, particularly at high DAR values.[13][14] Unfavorable buffer conditions (pH, salt concentration) can also contribute to aggregation.[13]
Troubleshooting Steps:
-
Characterize Hydrophobicity:
-
Optimize Drug-to-Antibody Ratio (DAR):
-
Generate ADCs with a lower average DAR (e.g., 2 or 4) and evaluate if this reduces aggregation while maintaining acceptable potency.
-
-
Formulation Optimization:
-
Screen different buffer conditions (pH, ionic strength) to identify a formulation that minimizes aggregation.
-
Incorporate stabilizing excipients into the formulation.
-
-
Review Conjugation Chemistry:
-
Ensure that the conjugation process itself is not inducing protein unfolding or aggregation. Consider alternative conjugation strategies that are milder.
-
Quantitative Data Summary
Table 1: Comparison of In Vivo Stability of Different Linker Strategies in Mice
| Linker Strategy | ADC Example | Half-life in Mouse Plasma | Reference |
| Val-Cit (VCit) | Model ADC | ~2 days | [5] |
| Glu-Val-Cit (EVCit) | Model ADC | ~12 days | [5] |
Table 2: In Vitro Plasma Stability of Tandem-Cleavage vs. Mono-Cleavage Linkers in Rat Serum
| Linker Type | ADC Construct | % Intact ADC after 7 days in Rat Serum | Reference |
| Mono-cleavage (Val-Cit) | vcMMAE conjugate | ~50% | [1][10][11] |
| Tandem-cleavage | Glucuronide-Val-Cit-MMAE | >80% | [1][10][11] |
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of payload release in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, rat, and cynomolgus monkey plasma (sodium citrate (B86180) or EDTA anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification and/or ELISA for total and conjugated antibody measurement
-
Protein A or G magnetic beads for ADC capture (optional)
-
Quenching solution (e.g., cold acetonitrile (B52724) with internal standard)
Methodology:
-
Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Spike the ADC into the plasma of each species to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
For payload release analysis (LC-MS/MS): Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold acetonitrile containing a suitable internal standard. Vortex and centrifuge to precipitate proteins. Analyze the supernatant for the released payload.
-
For conjugated antibody analysis (ELISA): Aliquots can be flash-frozen and stored at -80°C until analysis. Use a sandwich ELISA format with one antibody to capture the ADC and another labeled antibody to detect either the antibody portion (for total antibody) or the payload portion (for conjugated antibody).
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC over time. Calculate the half-life (t½) of the ADC in the plasma of each species.
Protocol 2: Neutrophil Elastase (NE) Cleavage Assay
Objective: To determine the susceptibility of the ADC linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase (HNE)
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4)
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification
Methodology:
-
Prepare a stock solution of HNE in the assay buffer.
-
In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 5-10 µM.
-
Initiate the reaction by adding HNE to a final concentration of 20-60 nM. Include a control sample without HNE.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., 50% acetonitrile).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. agilent.com [agilent.com]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Validating Cathepsin B-Mediated Cleavage of the Val-Cit Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile.[1] Among the most successful and widely utilized classes of cleavable linkers are those based on dipeptides, designed for cleavage by lysosomal proteases like cathepsin B, which is often overexpressed in tumor cells.[2][] The valine-citrulline (Val-Cit) dipeptide is arguably the most successful and widely used enzyme-cleavable linker in ADC development.[4] This guide provides an objective comparison of the Val-Cit linker's performance with other alternatives, supported by experimental data and detailed protocols for validation.
Mechanism of Action: From Internalization to Payload Release
The therapeutic action of an ADC with a cleavable linker is contingent on a series of events, culminating in the release of the cytotoxic payload within the target cancer cell. This process begins with the binding of the ADC to its target antigen on the cell surface, followed by internalization.[5]
The ADC is trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as cathepsin B, facilitate the cleavage of the linker.[5][6] Cathepsin B recognizes and cleaves the specific Val-Cit dipeptide sequence, initiating the release of the drug.[] This targeted release mechanism is designed to enhance therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[]
Comparative Performance of Dipeptide Linkers
While the Val-Cit linker is considered a benchmark, other dipeptide linkers have been developed to address some of its limitations.[5] The choice between these linkers often depends on the specific antibody, payload, and desired pharmacological profile of the ADC.[2]
Quantitative Comparison of Cleavage Rates
Direct kinetic parameters for the cleavage of full ADCs are not widely published; however, comparative studies using model substrates provide valuable insights.[5]
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Primary Cleaving Enzyme(s) | Key Characteristics & Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study)[5] | Cathepsin B[5] | The benchmark for efficient cleavage and stability.[5] High stability in human plasma but susceptible to premature cleavage by mouse-specific carboxylesterase Ces1C and human neutrophil elastase.[8][9][10] |
| Val-Ala | ~50% of Val-Cit rate[5] | Cathepsin B[5] | Also effectively cleaved.[5] Offers the advantage of lower hydrophobicity, which can prevent ADC aggregation, especially at high Drug-to-Antibody Ratios (DARs).[2][] |
| Phe-Lys | ~30-fold faster than Val-Cit (by isolated Cathepsin B)[5] | Cathepsin B (and other lysosomal enzymes)[12] | Very rapid cleavage by isolated cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[5][12] |
Advantages and Disadvantages
-
Val-Cit: This linker's main advantage is its high stability and specific degradation by cathepsin B, which is more abundant in tumor tissues.[] This ensures precise drug release in the tumor microenvironment.[] However, its hydrophobic nature can limit the amount of payload that can be attached (DAR), and it can be prematurely cleaved by other enzymes, potentially leading to off-target toxicity.[8][9]
-
Val-Ala: A key advantage of the Val-Ala linker is its higher hydrophilicity compared to Val-Cit, which can reduce aggregation issues, particularly with hydrophobic payloads or high DARs.[2][][13] In one study, Val-Ala showed less aggregation in high DAR structures compared to Val-Cit.[] The cleavage rate is about half that of Val-Cit.[12]
-
Phe-Lys: While cleaved very rapidly by isolated cathepsin B, its performance in the more complex environment of lysosomal extracts is comparable to Val-Cit.[5][12]
Alternative Linker Technologies
To overcome the limitations of traditional dipeptide linkers, researchers have developed novel linker platforms with improved stability and specificity.
| Linker Technology | Key Features | Potential Advantages |
| Exolinkers | Repositions the cleavable peptide at an "exo" position of the p-aminobenzylcarbamate (PABC) moiety and incorporates hydrophilic glutamic acid.[8][15] | Reduces premature payload release, allows for increased DARs, and avoids significant aggregation.[8][15] Offers enhanced stability with no negative effects on the ADC clearance rate.[16] |
| Peptidomimetic (cBuCit) | Utilizes a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure to mimic the dipeptide.[] | Demonstrates a more specific dependence on cathepsin B for cleavage compared to Val-Cit.[4][] This increased specificity could lead to a better safety profile.[17] |
| Glucuronide Linkers | Incorporates a glucuronide moiety that masks the linker, which is cleaved by β-glucuronidase, an enzyme also overexpressed in tumor microenvironments.[4] | Showed lower payload release and significantly improved stability in rat serum compared to non-glucuronide conjugates.[4] |
| Tetrapeptide (GGFG) | A Gly-Gly-Phe-Gly sequence that is also cleaved by lysosomal proteases.[13] | Used in the approved ADC Enhertu, demonstrating stability in plasma even with a high DAR of 7.7.[13] |
Experimental Protocols for Validation
Validating the cleavage of a linker by cathepsin B is a crucial step in ADC development. Below are detailed protocols for common in vitro assays.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to quantify the rate of drug release from an ADC in the presence of purified Cathepsin B.[5]
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[5]
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Recombinant Human Cathepsin B[18]
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[18]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[18]
-
Protease inhibitor cocktail (to stop the reaction)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[2]
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the Activation Buffer at 37°C for 15 minutes to ensure the enzyme is active.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[5]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[5]
-
Incubation: Incubate the reaction at 37°C.[5]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Stop Reaction: Immediately stop the reaction by adding a protease inhibitor cocktail or by flash-freezing in liquid nitrogen.[2]
-
Analysis: Analyze the samples by RP-HPLC. Use a suitable gradient to separate the intact ADC, cleaved payload, and other fragments.[2]
-
Data Analysis: Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the released payload over time to calculate the rate of cleavage.[2]
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.[5]
Objective: To rapidly screen peptide linkers for Cathepsin B cleavage using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin B[18]
-
Peptide linker conjugated to a fluorophore (e.g., AMC)[18]
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0-6.0, with DTT[5][18]
-
96-well black, flat-bottom microplate[18]
-
Fluorescence microplate reader[18]
Procedure:
-
Reagent Preparation: Prepare a solution of the peptide-fluorophore substrate in the assay buffer.[5]
-
Plate Setup: Add the substrate solution to the wells of a 96-well microplate.[5]
-
Initiate Reaction: Start the reaction by adding activated Cathepsin B to the wells.[5]
-
Incubation & Measurement: Incubate the plate in a fluorescence plate reader at 37°C.[5] Monitor the increase in fluorescence over time as the fluorophore is released from the peptide.
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.[5]
Conclusion
The Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in ADCs.[5] Its cleavage by the lysosomally-enriched protease cathepsin B provides a targeted release mechanism that has been validated in numerous preclinical and clinical settings.[8][9] However, the field of ADC development is continually evolving, with newer linkers like Val-Ala and innovative platforms such as exolinkers addressing the limitations of Val-Cit, including hydrophobicity and off-target cleavage.[2][8] The choice of linker technology is a critical decision that requires careful consideration of the payload's properties, the desired DAR, and the overall pharmacokinetic profile.[2][] The experimental protocols provided herein offer a robust framework for researchers to validate linker cleavage and make informed decisions in the design of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 18. benchchem.com [benchchem.com]
The Gold Standard Under the Microscope: Confirming the Self-Immolation of the PABC Spacer and a Comparative Look at Alternatives
For drug development professionals, the linker technology underpinning antibody-drug conjugates (ADCs) is a critical determinant of therapeutic success. The p-aminobenzyloxycarbonyl (PABC) spacer has long been considered a gold standard, prized for its reliable self-immolative mechanism that ensures the conditional release of cytotoxic payloads. This guide provides an in-depth analysis of the PABC spacer's self-immolation, supported by experimental data, and offers a comparative assessment against emerging alternative self-immolative linkers.
The PABC spacer is a key component in numerous clinically approved and investigational ADCs, designed to act as a stable bridge between an antibody and a potent drug.[1] Its primary function is to undergo a triggered, rapid, and irreversible decomposition—or "self-immolation"—once the ADC is internalized by a target cancer cell and a specific enzymatic cleavage event occurs.[2] This controlled release is paramount to minimizing off-target toxicity and maximizing the therapeutic window.[2]
The self-immolation of the PABC spacer is predicated on a 1,6-elimination reaction. This electronic cascade is initiated by the cleavage of a promoiety, often a dipeptide like valine-citrulline (Val-Cit), by lysosomal enzymes such as cathepsin B, which are frequently overexpressed in the tumor microenvironment.[3][] This enzymatic cleavage unmasks an aniline (B41778) nitrogen, triggering a spontaneous and rapid fragmentation of the spacer, leading to the release of the unmodified cytotoxic drug.[5]
Comparative Performance of Self-Immolative Spacers
While the PABC spacer is a well-established and effective system, a variety of alternative self-immolative linkers have been developed, many of which are based on intramolecular cyclization mechanisms.[6] These alternatives often aim to modulate release kinetics or accommodate different payload functionalities. A direct quantitative comparison is essential for informed linker selection.
| Linker Type | Mechanism | Trigger | Typical Half-life (t1/2) of Self-Immolation | Key Advantages | Key Disadvantages | Reference |
| PABC (p-aminobenzyloxycarbonyl) | 1,6-Elimination | Enzymatic cleavage (e.g., Cathepsin B) | < 1 minute | Well-established, reliable, fast release kinetics | Potential for premature release in rodent plasma | [][7] |
| Hemi-aminal | Cyclization | Enzymatic cleavage | Varies (can be very fast) | Compact, simple structure | May have different stability profile compared to PABC | [] |
| 4-Aminobutyric Acid Derivatives | Cyclization | pH change or enzymatic cleavage | 2 to 39 seconds | Rapid cyclization under physiological conditions | Less modularity compared to elimination-based systems | [8][9] |
| Ethylenediamine-based | Cyclization (Amidine or Imine formation) | pH change or enzymatic cleavage | Fast (alkylation can accelerate) | Efficient release, good performance | Newer technology, less in-vivo data | [6] |
Note: Direct head-to-head comparative studies under identical conditions are limited in publicly available literature. The data presented is a synthesis from various sources and should be interpreted with consideration of the different experimental contexts.
Experimental Protocols for Confirmation of Self-Immolation
Verifying the self-immolation and quantifying the drug release kinetics of a linker are critical steps in ADC development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for these analyses.[10][11]
Protocol 1: In Vitro Enzymatic Cleavage and Drug Release Analysis by HPLC
Objective: To quantify the rate of drug release from an ADC upon enzymatic cleavage of the linker.
Materials:
-
ADC construct with a cleavable linker (e.g., Val-Cit-PABC-MMAE)
-
Purified enzyme (e.g., human Cathepsin B)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Equilibrate the ADC solution to 37°C.
-
Initiate the reaction by adding a pre-determined concentration of Cathepsin B.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the quenched samples to precipitate the enzyme and antibody.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the disappearance of the intact ADC peak and the appearance of the free drug peak at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak areas to determine the concentration of released drug over time.
-
Calculate the initial rate of release and the half-life of the cleavage reaction.
Protocol 2: Quantification of Released Payload in Plasma by LC-MS/MS
Objective: To assess the stability of the ADC and quantify any premature drug release in plasma.
Materials:
-
ADC construct
-
Human or animal plasma
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Spike the ADC into plasma at a known concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma.
-
Add the protein precipitation solution to the plasma aliquot to precipitate plasma proteins and release any non-covalently bound drug.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase.
-
Analyze the sample by LC-MS/MS using multiple reaction monitoring (MRM) to specifically detect and quantify the released payload and the internal standard.
-
Generate a standard curve of the free drug in plasma to quantify the amount of released payload at each time point.
-
Plot the concentration of the released drug over time to determine the stability of the ADC in plasma.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in PABC self-immolation and its experimental validation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to DBCO-Val-Cit-PABC-PNP and Maleimide-Based Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and the overall therapeutic index. This guide provides an objective comparison of two prominent linker strategies: the bioorthogonal DBCO-Val-Cit-PABC-PNP linker and the more traditional maleimide-based linkers.
Executive Summary
This guide delves into a head-to-head comparison of this compound and maleimide-based linkers for ADC development. While both linker types can incorporate the same enzymatically cleavable Val-Cit-PABC moiety for controlled payload release, their fundamental conjugation chemistries diverge significantly, leading to distinct performance characteristics.
This compound linkers utilize a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a form of "click chemistry," for antibody conjugation.[1][2] This copper-free reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The resulting triazole linkage is known for its exceptional stability.
Maleimide-based linkers , conversely, rely on the Michael addition reaction between a maleimide (B117702) group and a thiol group, typically from a cysteine residue on the antibody. While widely used, with ten of the twelve FDA-approved ADCs utilizing this chemistry, the resulting thiosuccinimide bond can be susceptible to instability in plasma. This instability can lead to premature payload release and off-target toxicity.
This comparison will explore the nuances of each linker's performance, supported by available data, to inform rational ADC design.
Data Presentation: A Comparative Analysis
| Feature | This compound Linker | Maleimide-Based Linker | References |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition | [1] |
| Reaction Specificity | High (Bioorthogonal) | High for thiols | [1] |
| Reaction Conditions | Mild, physiological conditions | Mild, physiological conditions | [1] |
| Antibody Modification | Requires introduction of an azide (B81097) group | Requires available cysteine thiol groups (native or engineered) | [1] |
| Performance Metric | This compound Linker | Maleimide-Based Linker | References |
| Linkage Stability in Plasma | High (stable triazole bond) | Variable (Thiosuccinimide bond susceptible to retro-Michael reaction) | [1] |
| Payload Deconjugation | Low | Can be significant, leading to payload transfer to albumin | |
| In Vitro Cytotoxicity (IC50) | Potent (dependent on payload and target) | Potent (dependent on payload and target) | [1] |
| In Vivo Efficacy | Potentially higher due to improved stability and payload delivery | Can be compromised by premature payload release | [1] |
| Off-Target Toxicity | Potentially lower due to stable linkage | Higher risk due to premature payload release and albumin binding | |
| Bystander Effect | Yes (dependent on payload permeability) | Yes (dependent on payload permeability) |
Visualizing the Chemistries and Mechanisms
To further elucidate the differences between these two linker technologies, the following diagrams, generated using the DOT language, illustrate their structures, conjugation pathways, and the common payload release mechanism.
Caption: Molecular structures of DBCO- and Maleimide-based linkers.
Caption: Antibody conjugation pathways for DBCO and Maleimide linkers.
Caption: General mechanism of payload release for Val-Cit-PABC linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC candidates. The following sections provide protocols for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture of the ADC prior to LC-MS analysis can improve sensitivity and accuracy.
-
-
Target-Specific In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) and specificity of the ADC on antigen-positive (Ag+) versus antigen-negative (Ag-) cells.
Methodology (MTT Assay):
-
Cell Seeding: Seed both Ag+ and Ag- cell lines in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and an unconjugated antibody control in complete medium. Remove the existing medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism). A significantly lower IC50 value in Ag+ cells compared to Ag- cells indicates target-specific killing.
Conclusion
The selection between a this compound and a maleimide-based linker represents a critical decision in the design of an ADC. While maleimide chemistry has a proven track record with several approved ADCs, its inherent instability poses a significant risk of premature payload release and associated off-target toxicities. The DBCO-based linker, leveraging the stability of the triazole bond formed via SPAAC, offers a promising alternative to mitigate these risks. The enhanced stability of the DBCO linkage is anticipated to translate into a more favorable pharmacokinetic profile, improved therapeutic index, and potentially greater in vivo efficacy. As the field of ADCs continues to advance, the adoption of more stable and bioorthogonal conjugation strategies like those offered by DBCO-based linkers will be instrumental in developing safer and more effective cancer therapies.
References
A Head-to-Head Comparison of Cleavable Linkers in Antibody-Drug Conjugates: Val-Cit vs. Hydrazone vs. Disulfide
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. An ideal cleavable linker must ensure the stability of the ADC in systemic circulation to minimize off-target toxicity, while enabling efficient and specific release of the cytotoxic payload within the target tumor cells. This guide provides an objective comparison of three widely used cleavable linkers—Val-Cit, hydrazone, and disulfide—supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Characteristics of Cleavable Linkers
| Feature | Val-Cit Linker | Hydrazone Linker | Disulfide Linker |
| Cleavage Mechanism | Enzymatic (Cathepsin B) | Acidic pH (Hydrolysis)[1][2] | Reduction (Glutathione)[3] |
| Cleavage Site | Lysosomes[] | Endosomes and Lysosomes[5] | Cytosol[] |
| Plasma Stability | Generally high in human plasma; can be unstable in rodent plasma[7] | Variable, can be tuned by chemical modification; some hydrolysis may occur[8][] | Moderate to high; can be improved with steric hindrance[10] |
| Key Advantage | High plasma stability and well-established clinical track record[10][11] | Targets the acidic tumor microenvironment and intracellular compartments[5] | Exploits the high intracellular glutathione (B108866) concentration for selective cleavage[3] |
| Potential Limitation | Susceptible to off-target cleavage by other proteases (e.g., neutrophil elastase)[] | Potential for premature drug release due to instability at physiological pH[8] | Stability and release kinetics can be coupled, requiring a balance[13] |
In-Depth Analysis of Cleavage Mechanisms
The selectivity of a cleavable linker is dictated by its unique mechanism of action, which is designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells.
Val-Cit Linker: Enzymatic Precision
The valine-citrulline (Val-Cit) dipeptide linker is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[14] Upon internalization of the ADC, it is trafficked to the lysosome where Cathepsin B cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC). This initiates a cascade that results in the release of the active payload.[7]
Hydrazone Linker: pH-Sensitive Release
Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) and to undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][15] The acid-catalyzed hydrolysis of the hydrazone bond leads to the release of the cytotoxic drug. The stability of the hydrazone linker can be modulated by the electronic properties of the substituents on the aromatic rings of the linker.[16]
Disulfide Linker: Redox-Mediated Activation
Disulfide linkers exploit the significant difference in the redox potential between the extracellular and intracellular environments. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1000-fold higher in the cytosol (1-10 mM) compared to the blood plasma (~5 µM).[3][] This high intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to the release of the payload. The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond.[10]
Quantitative Performance Comparison
The following tables summarize quantitative data on the stability and in vitro efficacy of ADCs featuring Val-Cit, hydrazone, and disulfide linkers. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Plasma Stability
| Linker Type | ADC Construct | Plasma Source | Stability Metric | Value |
| Val-Cit | cAC10-vc-MMAE | Human | Half-life (t½) | ~230 days[17] |
| Trastuzumab-vc-MMAE | Rat | % Intact ADC after 168h | ~50% | |
| Hydrazone | Phenylketone-derived | Human & Mouse | Half-life (t½) | ~2 days[8][] |
| Gemtuzumab ozogamicin | Human | Hydrolysis Rate | 1.5-2% per day[18] | |
| Disulfide | Anti-CD22-DM1 | Mouse | % Drug Remaining after 7 days | >50%[] |
| Hindered Disulfide PBD | Mouse | % Intact ADC after 144h | ~80% |
Table 2: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Construct | Cell Line | IC50 (ng/mL) |
| Val-Cit | Trastuzumab-vc-MMAE | N87 (High HER2) | 13-50[19] |
| MDA-MB-361 (Moderate HER2) | 25-80 (DAR >3.5)[19] | ||
| Hydrazone | Gemtuzumab ozogamicin | HL-60 (CD33+) | Not specified, but potent |
| Disulfide | Anti-CD22-DM1 | Lymphoma Xenograft | Not specified, but induced tumor regression |
| PBD-based ADC | Various | Single-digit pM EC50 values[20] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of linker stability and cleavage.
In Vitro Plasma Stability Assay (LC-MS Based)
This assay determines the stability of an ADC in plasma by quantifying the amount of intact ADC and released payload over time.
Methodology:
-
Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile (B52724) to extract the free payload and intact ADC.[16]
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of the intact ADC, total antibody, and released payload.[1]
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability and half-life.[2]
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of a peptide-based linker, such as Val-Cit, to enzymatic cleavage by Cathepsin B.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent (e.g., DTT). Activate Cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a microplate, combine the ADC with activated Cathepsin B. Include control wells with an inhibitor to assess non-specific cleavage.[3]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).[21]
-
Analysis: Stop the reaction and analyze the samples by LC-MS to quantify the amount of released payload.[21]
-
Data Analysis: Determine the rate of cleavage by plotting the concentration of the released payload over time.[]
pH-Mediated Cleavage of Hydrazone Linkers
This assay assesses the stability of a hydrazone linker at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., 4.5, 5.5, 6.5, and 7.4).[5]
-
Incubation: Incubate the ADC in each buffer at 37°C.
-
Time Points: Collect aliquots at different time intervals.
-
Analysis: Analyze the samples by a suitable method, such as HPLC or LC-MS, to quantify the amount of released drug.[16]
-
Data Analysis: Plot the percentage of drug release against time for each pH to determine the hydrolysis rate.[16]
Disulfide Linker Reduction Assay
This assay measures the cleavage of a disulfide linker in the presence of a reducing agent like glutathione.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., PBS, pH 7.4) and a stock solution of glutathione (GSH).
-
Reaction Setup: Incubate the ADC with varying concentrations of GSH (e.g., 5 µM to 10 mM) to mimic extracellular and intracellular conditions.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: Collect aliquots at different time points.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.
-
Data Analysis: Determine the rate of reduction and drug release at different GSH concentrations.
Conclusion
The selection of a cleavable linker is a multifaceted decision that requires a thorough understanding of the interplay between the linker chemistry, the payload, the target antigen, and the tumor microenvironment. Val-Cit linkers offer excellent plasma stability and a proven clinical track record, making them a robust choice for many applications. Hydrazone linkers provide the advantage of targeting the acidic tumor microenvironment, although their stability requires careful optimization. Disulfide linkers present an elegant mechanism for intracellular drug release, with their stability being tunable through structural modifications. By carefully considering the comparative data and employing rigorous experimental evaluation, researchers can select the optimal linker to develop safer and more effective antibody-drug conjugates.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. books.rsc.org [books.rsc.org]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
Navigating the ADC Arena: A Comparative Guide to Non-cleavable Linkers as an Alternative to DBCO-Val-Cit-PABC-PNP
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the well-established cleavable DBCO-Val-Cit-PABC-PNP linker with the increasingly popular non-cleavable linkers, offering a comprehensive overview supported by experimental data and detailed methodologies.
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a key determinant of an ADC's therapeutic index. It must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient payload liberation at the tumor site. The this compound linker represents a sophisticated cleavable system, while non-cleavable linkers offer a simpler, yet powerful, alternative.
The Tale of Two Linkers: Cleavable vs. Non-cleavable
This compound: A Controlled Demolition
The this compound linker is a multi-component system designed for a controlled, multi-step release of the payload.[1][2]
-
DBCO (Dibenzocyclooctyne): This moiety allows for a copper-free "click chemistry" conjugation to an azide-modified antibody, ensuring a stable and specific attachment.[1][3]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the cleavable design. It is specifically recognized and cleaved by Cathepsin B, a protease that is significantly upregulated in the lysosomal compartments of tumor cells.[2][3][4]
-
PABC (p-aminobenzylcarbamate): This self-immolative spacer connects the dipeptide to the payload. Following the enzymatic cleavage of the Val-Cit bond, the PABC spontaneously decomposes, releasing the unmodified, fully active drug.[1][2][]
-
PNP (p-nitrophenyl): This group acts as a leaving group during the conjugation of the payload to the linker.[1]
This intricate mechanism ensures that the payload is primarily released inside the target cancer cells, minimizing systemic exposure. A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in heterogeneous tumors.[4][6]
Non-cleavable Linkers: Stability as a Virtue
In contrast, non-cleavable linkers, such as those based on a thioether bond formed by the reaction of a maleimide (B117702) group with a thiol (e.g., SMCC linker), are designed for maximum stability in circulation.[][8] The release of the payload from an ADC with a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[6][8] This process results in the release of the payload still attached to the linker and a single amino acid residue (e.g., lysine (B10760008) or cysteine) from the antibody.[8]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[8] However, the released payload-linker-amino acid complex must retain its cytotoxic activity.[] A notable characteristic of non-cleavable linkers is the general absence of a bystander effect, as the released metabolite is typically charged and less membrane-permeable.[9]
Head-to-Head Comparison: Performance Metrics
The choice between a cleavable and a non-cleavable linker has significant implications for the ADC's performance. The following table summarizes key comparative data based on preclinical studies.
| Feature | This compound (Cleavable) | Non-cleavable Linker (e.g., SMCC) |
| Mechanism of Release | Enzymatic cleavage by Cathepsin B in the lysosome, followed by self-immolation of the PABC spacer.[2] | Proteolytic degradation of the antibody backbone in the lysosome.[6] |
| Released Payload | Unmodified, active payload.[1] | Payload attached to the linker and an amino acid residue.[8] |
| Plasma Stability | Generally lower, with some susceptibility to premature cleavage by other proteases like carboxylesterase in rodent plasma.[10][11] | Generally higher, leading to a more stable ADC in circulation.[8][9] |
| Bystander Effect | High, due to the release of a membrane-permeable payload.[4][6] | Low to negligible, as the released payload is typically charged and less permeable.[9] |
| In Vitro Cytotoxicity (IC50) | Potent, with IC50 values often in the low nanomolar range. | Can be equally potent, but the activity of the payload-linker-amino acid complex needs to be confirmed. |
| In Vivo Efficacy | Can be highly effective, especially in heterogeneous tumors due to the bystander effect. | Often demonstrates superior efficacy in models with high and uniform antigen expression due to better stability and payload delivery.[12] |
| Off-Target Toxicity | Higher potential due to the possibility of premature payload release and the bystander effect. | Lower potential due to higher stability and a limited bystander effect.[8] |
Visualizing the Mechanisms
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for both linker types.
Caption: Mechanism of a cleavable DBCO-Val-Cit-PABC linker.
Caption: Mechanism of a non-cleavable SMCC linker.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma from different species (e.g., human, mouse).
Materials:
-
Test ADC (with cleavable or non-cleavable linker)
-
Control ADC (if available)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Immediately store the samples at -80°C to halt any degradation.
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge the samples and collect the supernatant containing the released payload.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of free payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the ADC on a target cancer cell line and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cancer cell line (expressing the target antigen)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Test ADC and control articles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 72-120 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves to determine the IC50 values.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells (expressing the target antigen)
-
Test ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the test ADC, control ADC, or vehicle control via an appropriate route (e.g., intravenous injection) at a specified dosing schedule.
-
Tumor Measurement and Body Weight: Measure tumor volumes and body weights of the mice two to three times per week.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistical significance.
Conclusion: Making the Right Choice
The decision between a cleavable linker like this compound and a non-cleavable linker is not a one-size-fits-all solution and depends on multiple factors, including the target antigen, the tumor microenvironment, and the properties of the payload.
-
Cleavable linkers are often favored for their ability to induce a potent bystander effect, which can be advantageous in treating solid tumors with heterogeneous antigen expression. However, this comes with a potential for lower plasma stability and a higher risk of off-target toxicity.
-
Non-cleavable linkers offer superior plasma stability, which generally translates to a better safety profile and a wider therapeutic window. They are an excellent choice for hematological malignancies or solid tumors with high and uniform antigen expression where the bystander effect is less critical.
Ultimately, the optimal linker choice must be determined empirically through rigorous in vitro and in vivo studies that carefully evaluate the stability, efficacy, and toxicity of the specific ADC construct. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions in the development of the next generation of highly effective and safe ADCs.
References
- 1. DBCO-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 2. apexbt.com [apexbt.com]
- 3. DBCO-C4-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs), particularly in the context of heterogeneous tumors where antigen expression can be varied. This phenomenon, predominantly mediated by ADCs with cleavable linkers, allows the cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative tumor cells. This guide provides a comprehensive comparison of the bystander effect of various ADCs with cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of next-generation cancer therapeutics.
The Critical Role of the Linker and Payload in the Bystander Effect
The bystander effect is contingent on two key components of an ADC: the linker and the payload. Cleavable linkers are designed to be stable in systemic circulation but are labile to specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[1][2] This controlled cleavage releases the cytotoxic payload.
The physicochemical properties of the released payload are paramount for the bystander effect to occur. Highly membrane-permeable and potent payloads can diffuse across the cell membrane of the target cell and into neighboring cells, thereby exerting their cytotoxic activity on a wider population of tumor cells.[3][4] In contrast, ADCs with non-cleavable linkers or those that release charged, membrane-impermeable payloads do not typically exhibit a significant bystander effect.[5][6]
Comparative Analysis of ADCs with Cleavable Linkers
The following sections provide a comparative analysis of ADCs with cleavable linkers, focusing on their in vitro cytotoxicity, bystander effect, payload properties, and in vivo efficacy.
In Vitro Cytotoxicity of ADCs with Cleavable Linkers on Target Cells
The potency of an ADC against antigen-positive cancer cells is a primary measure of its efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity.
| ADC | Linker Type | Payload | Target Cell Line | Target Antigen | IC50 | Citation(s) |
| DS-8201a (Trastuzumab Deruxtecan) | Enzyme-cleavable (GGFG) | DXd (Topoisomerase I inhibitor) | KPL-4 | HER2 | 109.7 pM | [7] |
| Trastuzumab-vc-MMAE | Enzyme-cleavable (vc) | MMAE (Tubulin inhibitor) | NCI-N87 | HER2 | Not explicitly stated, but potent | [8] |
| Anti-HER2-DXd (2) | Enzyme-cleavable | DXd (Topoisomerase I inhibitor) | KPL-4 | HER2 | 22.1 pM | [7] |
| SY02-DXd | Not specified | DXd | CFPAC-1 | Trop-2 | Subnanomolar range | [9] |
| SY02-SN-38 | Not specified | SN-38 (Topoisomerase I inhibitor) | CFPAC-1, MDA-MB-468 | Trop-2 | 0.83 ng/mL, 0.47 ng/mL | [9][10] |
| SY02-MMAE | Not specified | MMAE | CFPAC-1, MDA-MB-468 | Trop-2 | 1.19 ng/mL, 0.28 ng/mL | [9][10] |
In Vitro Bystander Effect of ADCs with Cleavable Linkers on Antigen-Negative Cells
The defining characteristic of ADCs with effective bystander killing is their ability to eliminate antigen-negative cells in the presence of antigen-positive cells. This is often evaluated in co-culture or conditioned medium transfer assays.
| ADC | Linker Type | Payload | Bystander Assay Type | Finding | Citation(s) |
| DS-8201a | Enzyme-cleavable (GGFG) | DXd | Co-culture (KPL-4 & MDA-MB-468) | Killed both HER2-positive and HER2-negative cells | [3][4] |
| DS-8201a | Enzyme-cleavable (GGFG) | DXd | Conditioned Medium Transfer | Medium from DS-8201a-treated SKBR3 cells was cytotoxic to MCF7 cells | [11][12] |
| T-DM1 | Non-cleavable | DM1 | Co-culture (KPL-4 & MDA-MB-468) | Did not kill HER2-negative cells | [3][4] |
| T-DM1 | Non-cleavable | DM1 | Conditioned Medium Transfer | Medium from T-DM1-treated SKBR3 cells was not cytotoxic to MCF7 cells | [11][12] |
| Trastuzumab-vc-MMAE | Enzyme-cleavable (vc) | MMAE | Co-culture (NCI-N87 & MCF7-GFP) | Demonstrated significant killing of bystander cells | [8][13] |
| Anti-HER2-DXd (2) | Enzyme-cleavable | DXd (low permeability) | Co-culture (KPL-4 & MDA-MB-468) | Did not show a bystander killing effect | [3][4] |
Physicochemical Properties of Common ADC Payloads
The ability of a payload to diffuse across cell membranes is a key determinant of the bystander effect. This is influenced by properties such as lipophilicity (LogD) and membrane permeability.
| Payload | Mechanism of Action | LogD | Membrane Permeability | Bystander Effect | Citation(s) |
| DXd | Topoisomerase I inhibitor | 2.3 | High | Potent | [3][14] |
| MMAE | Tubulin inhibitor | Not specified | High | Potent | [15][16][17] |
| SN-38 | Topoisomerase I inhibitor | Not specified | Moderate | Moderate | [10] |
| Lys-SMCC-DM1 (from T-DM1) | Tubulin inhibitor | 0.2 | Low (due to charge) | Negligible | [3][6][14] |
| DXd (2) | Topoisomerase I inhibitor | 0.2 | Low | Negligible | [3][14] |
| MMAF | Tubulin inhibitor | Not specified | Low (due to charge) | Negligible | [15][17] |
In Vivo Efficacy of ADCs with Cleavable Linkers
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a more physiologically relevant setting.
| ADC | Linker Type | Payload | Tumor Model | Key Finding | Citation(s) |
| DS-8201a | Enzyme-cleavable (GGFG) | DXd | NCI-N87 (HER2+) & MDA-MB-468-Luc (HER2-) mixed xenograft | Suppressed the growth of both HER2-positive and -negative tumors | [4] |
| T-DM1 | Non-cleavable | DM1 | NCI-N87 (HER2+) & MDA-MB-468-Luc (HER2-) mixed xenograft | Did not suppress the growth of HER2-negative tumors | [4] |
| Araris Topo 1 ADC (DAR 2) | Novel peptide | Topoisomerase I inhibitor | NCI-N87 xenograft | Superior anti-tumor activity compared to Trastuzumab Deruxtecan (DAR 8) at the same payload dose | [2] |
| SY02-DXd | Not specified | DXd | CFPAC-1 xenograft | Tumor Growth Inhibition (TGI) rate of 98.2% | [9] |
| SY02-SN-38 | Not specified | SN-38 | CFPAC-1 xenograft | TGI rate of 87.3% | [9] |
| SY02-MMAE | Not specified | MMAE | MDA-MB-468 xenograft | Complete tumor regression | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the bystander effect signaling pathway and the workflows for key in vitro assays.
Caption: Mechanism of the ADC bystander effect with a cleavable linker.
Caption: Workflows for in vitro bystander effect assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.
In Vitro Co-culture Bystander Assay
This assay directly quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[8][18]
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., SKBR3, NCI-N87 for HER2).
-
Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., MCF7, MDA-MB-468 for HER2). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
-
Cell Seeding:
-
Co-seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number per well constant.
-
-
ADC Treatment:
-
Add serial dilutions of the ADC to the co-cultured cells. The concentration range should be chosen based on the known IC50 of the ADC on the Ag+ cell line.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the fluorescent Ag- cells using a fluorescence plate reader, high-content imaging system, or flow cytometry.
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the ADC-treated co-culture to untreated controls.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and is capable of killing bystander cells.[11][18]
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells and treat them with the ADC for a defined period (e.g., 48-96 hours).
-
-
Harvesting Conditioned Medium:
-
Collect the culture supernatant.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
After allowing the Ag- cells to attach, replace the medium with the conditioned medium collected in the previous step.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for a suitable duration (e.g., 72-96 hours).
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[4]
-
Cell Preparation:
-
Prepare a suspension containing a mixture of Ag+ and Ag- tumor cells. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
-
Tumor Implantation:
-
Subcutaneously implant the cell mixture into immunodeficient mice.
-
-
Tumor Growth and ADC Administration:
-
Allow the tumors to establish to a predetermined size.
-
Administer the ADC and control antibodies to different groups of mice, typically via intravenous injection.
-
-
Data Collection and Analysis:
-
Monitor tumor volume over time using calipers.
-
If a reporter gene is used, quantify the signal from the Ag- cells using in vivo imaging.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Conclusion
The bystander effect is a highly desirable attribute for ADCs, offering the potential to overcome tumor heterogeneity and enhance therapeutic efficacy. The choice of a cleavable linker and a membrane-permeable payload is critical for maximizing this effect. As demonstrated by the comparative data, ADCs such as DS-8201a, with its cleavable linker and highly permeable DXd payload, exhibit a potent bystander effect both in vitro and in vivo. In contrast, ADCs with non-cleavable linkers or those that release charged payloads, like T-DM1, are largely devoid of this activity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the bystander effect, enabling researchers to make informed decisions in the design and development of novel and more effective antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. benchchem.com [benchchem.com]
- 17. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Site-Specific vs. Stochastic Conjugation Utilizing DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to antibodies and other proteins is a cornerstone of modern biotechnology, enabling the development of powerful research tools and groundbreaking therapeutics like antibody-drug conjugates (ADCs). The choice of conjugation strategy profoundly impacts the homogeneity, consistency, and performance of the final bioconjugate. This guide provides an objective comparison between site-specific and stochastic conjugation methods, with a particular focus on the increasingly popular copper-free click chemistry facilitated by DBCO (dibenzocyclooctyne) linkers.
At a Glance: Key Differences and Performance Metrics
The fundamental distinction between site-specific and stochastic conjugation lies in the level of control over the placement of the payload on the protein. Stochastic methods target naturally occurring amino acid residues, leading to a heterogeneous mixture of products, whereas site-specific techniques enable precise attachment at a predetermined location. This difference has significant downstream consequences for the final product's characteristics and performance.
| Parameter | Site-Specific Conjugation | Stochastic Conjugation |
| Homogeneity | High (predominantly a single species) | Low (heterogeneous mixture of species) |
| Drug-to-Antibody Ratio (DAR) | Well-defined and uniform (e.g., DAR = 2 or 4) | Broad distribution of DAR values (e.g., 0-8) |
| Reproducibility | High batch-to-batch consistency | Lower batch-to-batch consistency |
| Impact on Antigen Binding | Minimal, as conjugation is directed away from binding sites | Potential for reduced affinity due to modification of critical residues |
| Process Complexity | Higher upfront effort (protein engineering or enzymatic steps) | Simpler and more direct chemical reaction |
| Yield | Generally good, but can be impacted by multi-step processes | Typically high, but the yield of the desired DAR species may be low |
| Regulatory Pathway | More straightforward due to product homogeneity | More complex due to the need to characterize and control a mixture |
Delving Deeper: A Quantitative Look at Conjugation Outcomes
The theoretical advantages of site-specific conjugation translate into tangible differences in experimental outcomes. The following table summarizes typical quantitative data comparing the two approaches.
| Quantitative Metric | Site-Specific Conjugation (e.g., Enzymatic) | Stochastic Conjugation (e.g., NHS-Ester) |
| Average DAR | ~2.0[1] | 3.5 - 4.0[1][2] |
| DAR Distribution | Predominantly DAR = 2 | Mixture of DAR = 0, 2, 4, 6, 8[1][3] |
| Conjugation Efficiency | High for the targeted site | Varies depending on reaction conditions and protein |
| Product Purity (Desired Species) | >90% | Often <50% |
| Retention of Binding Affinity | High (>95%) | Variable (can be significantly reduced) |
| In Vivo Stability | Enhanced plasma stability[3] | Can exhibit payload detachment[1] |
Visualizing the Conjugation Strategies
To better understand the fundamental differences in these approaches, the following diagrams illustrate the workflows for both site-specific and stochastic conjugation using DBCO linkers.
Experimental Protocols: A Side-by-Side Guide
The following protocols provide a detailed methodology for performing both stochastic and site-specific conjugation using DBCO linkers for a typical IgG antibody.
Protocol 1: Stochastic Conjugation via DBCO-NHS Ester
This protocol describes the random conjugation of a DBCO linker to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
DBCO-PEG4-NHS Ester (dissolved in anhydrous DMSO at 10 mM)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Spin Desalting Columns (e.g., 7K MWCO)
-
Azide-functionalized payload
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DBCO-NHS Ester Reaction:
-
Quenching:
-
Purification of Antibody-DBCO:
-
Remove excess, unreacted DBCO-PEG4-NHS Ester and quenching buffer using a spin desalting column equilibrated with PBS.
-
-
Copper-Free Click Reaction (SPAAC):
-
Final Purification:
-
Purify the final antibody-payload conjugate using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unreacted payload.
-
Protocol 2: Site-Specific Conjugation via Glycan Remodeling and DBCO-Payload
This protocol outlines a chemoenzymatic approach to introduce a site-specific azide onto the antibody's N-glycans, followed by a click reaction with a DBCO-payload.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer
-
Endoglycosidase (e.g., EndoS2)
-
Galactosyltransferase (e.g., Y289L mutant)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
DBCO-functionalized payload
-
Purification systems (e.g., Protein A chromatography, SEC)
Procedure:
-
Enzymatic Glycan Remodeling:
-
Treat the antibody with EndoS2 to trim the native N-glycan chain.
-
Incubate the deglycosylated antibody with a mutant galactosyltransferase and UDP-GalNAz to transfer an azide-containing sugar to the glycan.
-
-
Purification of Azide-Modified Antibody:
-
Purify the azide-modified antibody using Protein A chromatography to remove the enzymes and excess reagents.
-
-
Copper-Free Click Reaction (SPAAC):
-
Mix the purified azide-modified antibody with a 30-fold molar excess of the DBCO-functionalized payload.[6]
-
The reaction is typically carried out in a buffer like Tris-HCl at pH 7.4, with the final antibody concentration around 4-5 mg/mL and 10% DMSO to aid payload solubility.[6]
-
Incubate the reaction for 12-24 hours at 4°C or 4-8 hours at room temperature.[7]
-
-
Final Purification:
-
Purify the final site-specifically conjugated antibody using size-exclusion chromatography to remove any unreacted payload and aggregates.
-
Application in Signaling Pathway Analysis: Targeting HER2
Antibody conjugates are invaluable tools for studying cellular signaling pathways. For instance, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), when conjugated to a fluorescent probe or a therapeutic payload, can be used to track receptor internalization and subsequent downstream signaling events.
Upon binding of a HER2-targeting antibody-drug conjugate (ADC) to the HER2 receptor on a cancer cell, the complex is internalized, often via endocytosis. The ADC is then trafficked to the lysosome, where the payload is released, leading to cytotoxic effects.[8] This process not only has therapeutic implications but also allows for the study of receptor trafficking and degradation pathways.
Conclusion: Making the Right Choice for Your Research
The decision between site-specific and stochastic conjugation hinges on the specific requirements of the application.
-
Stochastic conjugation using DBCO-NHS esters is a rapid and straightforward method for generating antibody conjugates. It is well-suited for applications where a high degree of homogeneity is not critical and for initial screening purposes.
-
Site-specific conjugation , while more complex to set up, offers unparalleled control over the final product. This leads to homogeneous, reproducible conjugates with preserved antigen-binding affinity, which is crucial for therapeutic development and for quantitative research applications where consistency is paramount.[3][9]
As the field of bioconjugation continues to advance, the trend is increasingly towards site-specific methodologies to ensure the creation of well-defined and highly effective antibody-based reagents and therapeutics. The use of bioorthogonal chemistry, such as the DBCO-azide click reaction, provides a robust and versatile tool for achieving these goals, regardless of the initial conjugation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Linker Technologies in Preclinical In Vivo Models
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index. This guide provides a comprehensive in vivo comparison of different ADC linker technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Overview of ADC Linker Technologies
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1][2] Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), pH sensitivity, or reduction in the presence of high glutathione (B108866) concentrations.[1] A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[2]
-
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[3][4] This mechanism generally leads to greater plasma stability and a wider therapeutic window due to reduced off-target toxicity.[2][3] However, the payload is released with an attached amino acid residue from the antibody, which can affect its cell permeability and limit the bystander effect.[5]
Comparative In Vivo Performance Data
The following table summarizes quantitative data from preclinical studies comparing the in vivo performance of ADCs with different linker technologies. Key metrics include plasma stability, anti-tumor efficacy, and tolerability.
| Linker Type | ADC Example | Animal Model | Plasma Stability (Linker Half-life) | Tumor Growth Inhibition (TGI) | Tolerability (e.g., MTD) | Reference |
| Cleavable | ||||||
| Valine-Citrulline (vc) | cAC10-vc-MMAE | SCID Mice | ~144 hours (6.0 days) | Potent anti-tumor activity in lymphoma models | Generally well-tolerated | [6] |
| Valine-Citrulline (vc) | cAC10-vc-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | Not Applicable | Well-tolerated | [6] |
| Tandem-Cleavage (Glucuronide-vc) | Anti-CD79b-Glucuronide-vc-MMAE | Rat | Significantly improved payload retention vs. vc-MMAE | Superior efficacy in a non-Hodgkin lymphoma xenograft model | Dramatically improved tolerability in the hematopoietic compartment | [7][8] |
| Non-Cleavable | ||||||
| Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Mouse | High stability in circulation | Effective in HER2-positive cancer models | Generally better tolerated in preclinical studies than some cleavable counterparts | [3][4] |
Key Experimental Protocols
The in vivo evaluation of ADC linker technologies involves a series of well-defined experimental protocols to assess their stability, efficacy, and safety.
In Vivo Stability Assessment
Objective: To determine the stability of the ADC and the rate of payload deconjugation in circulation.
Methodology: LC-MS/MS-Based Quantification of Free Payload [1]
-
Animal Dosing and Sample Collection: The ADC is administered to animals (e.g., mice, rats). Blood samples are collected at various time points post-administration.[9]
-
Sample Preparation: Plasma is isolated from the blood samples. Proteins in the plasma, including the ADC, are precipitated using an organic solvent like acetonitrile.
-
Supernatant Collection: The samples are centrifuged, and the supernatant, containing the small-molecule free payload, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The free payload is quantified by comparing its signal to a standard curve of known payload concentrations.
Methodology: ELISA-Based Drug-to-Antibody Ratio (DAR) Measurement [5][6]
-
ADC Capture: Plasma samples are added to microplate wells coated with an anti-idiotype antibody that specifically captures the ADC's antibody component.
-
Payload Detection: A secondary antibody conjugated to an enzyme, which specifically binds to the payload, is added. This will only bind to ADCs that have retained their payload.
-
Signal Generation: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., colorimetric or fluorescent).
-
DAR Calculation: The signal intensity is proportional to the amount of conjugated payload. By comparing this to the total amount of captured antibody (which can be measured in a separate ELISA), the average DAR at each time point can be determined. A decrease in DAR over time indicates linker instability.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of the ADC in a relevant cancer model.[10]
Methodology: Xenograft Tumor Models [7][11]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
ADC Administration: Animals are treated with the ADC, a vehicle control, and often a non-binding ADC control, typically via intravenous injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints can include tumor regression and overall survival.
Diagrams of Experimental Workflows and Linker Mechanisms
Experimental Workflow for In Vivo ADC Comparison
Caption: Workflow for in vivo comparison of ADC linker technologies.
Comparison of Linker Stability and Payload Release
Caption: Mechanisms of payload release for cleavable vs. non-cleavable linkers.
Conclusion
The choice of linker technology is a critical determinant of an ADC's therapeutic index. In vivo comparative studies are essential to understand the interplay between linker stability, payload release mechanism, and overall anti-tumor efficacy and tolerability. While cleavable linkers can offer the advantage of a bystander effect, non-cleavable linkers often provide superior plasma stability.[2][3] The development of novel linker technologies, such as tandem-cleavage systems, aims to combine the benefits of both approaches, leading to more stable, potent, and well-tolerated ADCs.[7][8] Careful consideration of the target biology and tumor microenvironment is crucial for selecting the optimal linker for a given ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. wuxibiology.com [wuxibiology.com]
A Head-to-Head Comparison of Copper-Free Click Chemistry Reagents: A Guide for Researchers
In the landscape of bioconjugation, copper-free click chemistry has emerged as an indispensable tool for researchers, scientists, and drug development professionals. Its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts has revolutionized applications ranging from in-vivo imaging to targeted drug delivery. This guide provides an objective, data-driven comparison of the most prominent copper-free click chemistry reagents, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions.
Core Chemistries at a Glance
Copper-free click chemistry primarily encompasses two main reaction types:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), which reacts with an azide (B81097) to form a stable triazole linkage. The driving force for this reaction is the release of ring strain in the cyclooctyne.[1]
-
Inverse-Electron-Demand Diels-Alder (iEDDA): This exceptionally fast reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[2]
This guide will delve into a head-to-head comparison of the key reagents used in these reactions: DBCO , BCN , TCO , and Tetrazine .
Data Presentation: A Quantitative Comparison
The selection of a suitable copper-free click chemistry reagent is often a trade-off between reaction kinetics, stability, and the specific requirements of the biological system under investigation. The following tables provide a summary of key quantitative data to facilitate an informed decision.
Table 1: Second-Order Reaction Rate Constants
The reaction rate is a critical parameter, especially for applications requiring rapid labeling at low concentrations. Generally, iEDDA reactions are significantly faster than SPAAC reactions.
| Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Type |
| DBCO | Benzyl (B1604629) Azide | 0.3 - 0.9 | SPAAC |
| BCN | Benzyl Azide | 0.06 - 0.1 | SPAAC |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 x 10³ - 3.3 x 10⁶ | iEDDA |
| Tetrazine | TCO | ~1 x 10³ - 3.3 x 10⁶ | iEDDA |
Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, and temperature.
Table 2: Stability of Core Reagents
The stability of the reagents in various chemical and biological environments is crucial for the success of bioconjugation experiments.
| Reagent | Condition | Stability/Half-life | Key Considerations |
| DBCO | Glutathione (GSH) | ~71 minutes | Susceptible to reaction with thiols.[3] |
| TCEP | Unstable over 24 hours | Should not be used with TCEP as a reducing agent.[3] | |
| Aqueous Buffer (pH 7.4) | Generally stable | Long-term storage of DBCO-modified proteins may show a slight loss of reactivity. | |
| BCN | Glutathione (GSH) | ~6 hours | More stable to thiols compared to DBCO.[3] |
| TCEP | Generally stable | A better choice than DBCO when reducing conditions are required.[3] | |
| Acidic Conditions | Labile | Can be incompatible with standard automated oligonucleotide synthesis conditions. | |
| TCO | Human Serum (in vivo) | ~75% reactive after 24h | Slow deactivation observed in serum.[4] |
| Thiols | Susceptible to isomerization | Thiol-promoted isomerization can occur.[4] | |
| Tetrazine | Aqueous Buffer (pH 7.2) | Generally stable | Stability can be influenced by substituents on the tetrazine ring. |
| TCEP & CuAAC cocktail | Unstable | Can undergo side reactions under these conditions.[5] |
Table 3: Fluorescence Quantum Yields of Common Probes
The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence. While the specific dye has the largest impact on the quantum yield, the click chemistry handle itself generally does not significantly alter this property. However, the local environment following conjugation can have an effect.
| Fluorophore | Click Chemistry Handle | Quantum Yield (Φf) |
| Alexa Fluor 488 | - | 0.92 |
| CF®488A | TCO | Not specified, but generally bright and photostable |
| CF®568 | DBCO | Not specified, but generally bright and photostable |
| CF®640R | BCN | Not specified, but generally bright and photostable |
| TAMRA | Tetrazine | Not specified, but used for live cell imaging |
Note: The quantum yield of a fluorescent dye can vary depending on its micro-environment, including conjugation to a biomolecule. The values presented are for the free dyes where available. It is recommended to characterize the specific bioconjugate for precise quantum yield determination.[6]
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable data. The following are representative protocols for key experiments.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption or product formation over time.
Materials:
-
Cyclooctyne reagent (e.g., DBCO or BCN derivative)
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent.
-
In an NMR tube, combine the cyclooctyne solution and the internal standard.
-
Initiate the reaction by adding the azide solution to the NMR tube and start timing immediately.
-
Acquire a ¹H NMR spectrum at t=0 and at regular intervals until the reaction is complete.
-
Integrate a characteristic signal for the cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point relative to the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide (if in excess).
Protocol 2: Assessing Serum Stability of Bioconjugates via HPLC
This protocol outlines a general method for determining the stability of a bioconjugate in a biological medium.
Materials:
-
Bioconjugate of interest (e.g., DBCO-protein conjugate)
-
Phosphate-buffered saline (PBS)
-
Serum (e.g., human or mouse serum)
-
Incubator at 37°C
-
Centrifuge
-
HPLC system with a reverse-phase column
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate into serum to a final concentration (e.g., 1 mg/mL). Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.
-
Incubate both samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Precipitate the serum proteins by adding a suitable agent (e.g., acetonitrile) and centrifuge to pellet the precipitate.
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Monitor the peak corresponding to the intact bioconjugate.
-
Calculate the percentage of intact conjugate at each time point relative to the t=0 time point to determine the stability profile.
Protocol 3: Measurement of Relative Fluorescence Quantum Yield
This comparative method uses a well-characterized fluorescent standard with a known quantum yield.
Materials:
-
Unknown fluorescent probe (e.g., DBCO-dye)
-
Standard fluorescent dye with known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φf = 0.92)
-
Solvent (the same for both unknown and standard)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare a series of dilutions for both the unknown probe and the standard dye in the same solvent.
-
Measure the absorbance of each solution at the same excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings for all measurements.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard.
-
Determine the slope of the resulting linear plots for the unknown (Grad_unk) and the standard (Grad_std).
-
Calculate the quantum yield of the unknown sample using the following equation: Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk²/n_std²) where n is the refractive index of the solvent (this term becomes 1 if the same solvent is used for both).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in copper-free click chemistry.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.
Caption: General experimental workflow for bioconjugation using copper-free click chemistry.
Conclusion
The choice between SPAAC and iEDDA reagents is highly dependent on the specific application. For experiments demanding the fastest possible kinetics, the TCO-tetrazine iEDDA reaction is the unrivaled choice. However, for applications where stability in the presence of thiols is a primary concern, BCN may be a more suitable SPAAC reagent than DBCO. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to design robust and reproducible experiments in the exciting field of bioconjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotium.com [biotium.com]
Safety Operating Guide
Navigating the Safe Disposal of DBCO-Val-Cit-PABC-PNP: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like DBCO-Val-Cit-PABC-PNP, a key component in Antibody-Drug Conjugates (ADCs), is a critical aspect of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this ADC linker, ensuring the protection of personnel and the environment.
Antibody-Drug Conjugates are a class of highly targeted biopharmaceuticals that combine the specificity of antibodies with the potency of cytotoxic agents.[1][2] The linkers, such as this compound, are integral to the ADC's mechanism, and like the payloads they carry, must be handled with care due to their potential hazards.[3]
Storage and Handling Summary
Before disposal, it is crucial to adhere to proper storage and handling protocols to minimize risk. The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.
| Storage Condition | Temperature | Duration | Light/Moisture Protection |
| Powder | -20°C | Up to 3 years | Sealed, protected from moisture |
| 4°C | Up to 2 years | Sealed, protected from moisture | |
| In solvent | -80°C | Up to 6 months | Sealed, away from light and moisture |
| -20°C | Up to 1 month | Sealed, away from light and moisture |
Data compiled from multiple sources.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound, and ADCs in general, requires a comprehensive approach that includes decontamination of workspaces and equipment, proper segregation of waste, and adherence to institutional and regulatory guidelines.[6][7]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Disposable gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat or disposable gown
-
Respiratory protection (e.g., a properly fitted N95 respirator or higher), especially when handling the powder form.
Decontamination of Work Surfaces and Equipment
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Carefully wipe down all surfaces with a compatible solvent (e.g., 70% ethanol (B145695) or a solution recommended by your institution's safety office) to remove any visible residue.
-
Deactivating Solution: Prepare a deactivating solution. A common approach for similar compounds is a fresh 10% bleach solution. Apply the solution to all contaminated surfaces and allow for a contact time of at least 15 minutes.
-
Final Rinse: After the contact time, rinse the surfaces with distilled water to remove any residual bleach.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure it is handled correctly by waste management personnel.
-
Solid Waste:
-
All solid waste, including contaminated PPE (gloves, gowns), weigh boats, pipette tips, and any absorbent materials used for cleaning, should be collected in a clearly labeled, sealed plastic bag.
-
This bag should then be placed in a designated hazardous waste container for potent compounds or cytotoxic agents.
-
-
Liquid Waste:
-
All liquid waste containing this compound, including unused solutions and decontamination rinsates, should be collected in a sealed, leak-proof container.
-
The container must be clearly labeled with the contents, including the name of the compound and any solvents used.
-
This container should be stored in a secondary containment bin until it is collected for hazardous waste disposal.
-
Final Disposal
All collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this material in general laboratory trash or down the drain. The EHS office will arrange for incineration or other approved disposal methods for potent pharmaceutical compounds.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
This procedural guidance is intended to provide a framework for the safe disposal of this compound. It is imperative to always consult your institution's specific safety protocols and guidelines for handling and disposing of potent compounds.
References
- 1. Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence [scirp.org]
- 2. DBCO-C4-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 3. books.rsc.org [books.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ADC linker | CAS# | InvivoChem [invivochem.com]
- 6. trinityconsultants.com [trinityconsultants.com]
- 7. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
